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Foundational

An In-depth Technical Guide to the Synthesis of (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Introduction (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a chiral carboxylic acid derivative of pyridine. Molecules of this class, particularly 2-arylpropanoic acids, are of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a chiral carboxylic acid derivative of pyridine. Molecules of this class, particularly 2-arylpropanoic acids, are of significant interest in medicinal chemistry and drug development. The specific stereochemistry at the alpha-position of the propanoic acid moiety is often crucial for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects[1][2]. The presence of a fluorine atom can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability[3][4]. This guide provides a comprehensive overview of plausible synthetic strategies for the preparation of (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a few key disconnections. The primary challenge lies in the stereoselective introduction of the propanoic acid side chain and the regioselective functionalization of the pyridine ring with both a fluorine and a methoxy group.

Two main strategic approaches can be envisioned:

  • Late-stage introduction of the chiral center: This involves constructing the 5-fluoro-2-methoxypyridine-4-substituted core first, followed by the introduction of the propanoic acid moiety.

  • Early introduction of a prochiral or chiral synthon: This strategy involves building the pyridine ring onto a pre-existing chiral or prochiral fragment.

This guide will focus on the first approach, which offers greater flexibility in the synthesis of the core heterocyclic structure.

Proposed Synthetic Pathways

The synthesis can be broken down into three main stages:

  • Construction of the 5-fluoro-2-methoxypyridine core.

  • Introduction of the propanoic acid precursor at the 4-position.

  • Enantioselective formation or resolution of the final carboxylic acid.

Part 1: Synthesis of the 5-Fluoro-2-methoxypyridine Core

The synthesis of the substituted pyridine core is a critical first step. A plausible route starts from a readily available pyridine derivative.

Diagram: Synthetic Pathway to the Pyridine Core

G A 2-Chloro-4-methylpyridine B 2-Chloro-4-methyl-5-nitropyridine A->B HNO3/H2SO4 C 5-Amino-2-chloro-4-methylpyridine B->C Reduction (e.g., Fe/HCl) D 2-Chloro-5-fluoro-4-methylpyridine C->D Balz-Schiemann Reaction E 5-Fluoro-2-methoxy-4-methylpyridine D->E NaOMe/MeOH

Caption: Proposed reaction sequence for the synthesis of the 5-fluoro-2-methoxy-4-methylpyridine intermediate.

Experimental Protocols:

Step 1: Nitration of 2-Chloro-4-methylpyridine

  • Rationale: Nitration of the pyridine ring is a common method to introduce a functional group that can be later converted to other substituents. The directing effects of the chloro and methyl groups will favor nitration at the 5-position.

  • Protocol: To a solution of 2-chloro-4-methylpyridine in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise. The reaction mixture is stirred at room temperature for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-4-methyl-5-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine to allow for the subsequent introduction of fluorine via the Balz-Schiemann reaction.

  • Protocol: 2-Chloro-4-methyl-5-nitropyridine is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is heated at reflux. After completion of the reaction, the mixture is filtered hot, and the filtrate is concentrated. The residue is neutralized with an aqueous base and extracted with an organic solvent to give 5-amino-2-chloro-4-methylpyridine.

Step 3: Balz-Schiemann Reaction for Fluorination

  • Rationale: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate. This method offers good regioselectivity[5].

  • Protocol: 5-Amino-2-chloro-4-methylpyridine is dissolved in an aqueous solution of tetrafluoroboric acid at low temperature. A solution of sodium nitrite is added dropwise to form the diazonium salt. The resulting precipitate is filtered, washed with cold water, and dried. The dry diazonium salt is then thermally decomposed to yield 2-chloro-5-fluoro-4-methylpyridine.

Step 4: Methoxylation

  • Rationale: A nucleophilic aromatic substitution reaction is used to replace the chlorine atom with a methoxy group. The presence of the electron-withdrawing fluorine atom can facilitate this substitution[6].

  • Protocol: 2-Chloro-5-fluoro-4-methylpyridine is refluxed in a solution of sodium methoxide in methanol. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layer is dried and concentrated to afford 5-fluoro-2-methoxy-4-methylpyridine[7][8].

Part 2: Introduction of the Propanoic Acid Precursor

With the core synthesized, the next step is to elaborate the methyl group at the 4-position into a propanoic acid side chain.

Diagram: Elaboration of the Side Chain

G A 5-Fluoro-2-methoxy-4-methylpyridine B 4-(Bromomethyl)-5-fluoro-2-methoxypyridine A->B NBS, AIBN C 2-(5-Fluoro-2-methoxypyridin-4-yl)acetonitrile B->C NaCN D 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (Racemic) C->D 1. NaH, CH3I 2. H3O+

Caption: A potential pathway for the synthesis of the racemic propanoic acid.

Experimental Protocols:

Step 5: Benzylic Bromination

  • Rationale: Free-radical bromination of the methyl group provides a handle for further functionalization.

  • Protocol: 5-Fluoro-2-methoxy-4-methylpyridine is refluxed with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. The reaction is monitored by TLC, and upon completion, the succinimide is filtered off. The filtrate is washed, dried, and concentrated to give 4-(bromomethyl)-5-fluoro-2-methoxypyridine.

Step 6: Cyanation

  • Rationale: The bromide is displaced with cyanide to introduce a nitrile group, which can be further elaborated.

  • Protocol: The crude 4-(bromomethyl)-5-fluoro-2-methoxypyridine is treated with sodium cyanide in a polar aprotic solvent like DMSO or DMF. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then poured into water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to yield 2-(5-fluoro-2-methoxypyridin-4-yl)acetonitrile.

Step 7: Alkylation and Hydrolysis

  • Rationale: The acetonitrile derivative is deprotonated at the alpha-carbon, and the resulting carbanion is alkylated with methyl iodide to introduce the methyl group of the propanoic acid. Subsequent hydrolysis of the nitrile yields the carboxylic acid.

  • Protocol: The acetonitrile derivative is dissolved in a dry aprotic solvent like THF and cooled. A strong base such as sodium hydride is added, followed by methyl iodide. After the alkylation is complete, the reaction is quenched, and the intermediate nitrile is hydrolyzed by heating with a strong acid (e.g., HCl) or base (e.g., NaOH) to afford racemic 2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid.

Part 3: Enantioselective Synthesis and Resolution

The final and most critical step is to obtain the desired (R)-enantiomer. Several strategies can be employed.

Strategy A: Chiral Resolution of the Racemic Acid

This is a classical and widely used method for separating enantiomers[9].

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer A Racemic Acid C Diastereomeric Salts (R-acid, R-amine) and (S-acid, R-amine) A->C B Chiral Amine (e.g., (R)-α-methylbenzylamine) B->C D Fractional Crystallization C->D E Separated Diastereomeric Salt G (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid E->G F Acidification (e.g., HCl) F->G

Caption: General workflow for chiral resolution via diastereomeric salt formation.

  • Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). A sub-stoichiometric amount of a chiral resolving agent, such as (R)-α-methylbenzylamine or another chiral amine, is added[10].

  • Crystallization: The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the free (R)-enantiomer, which can then be extracted into an organic solvent. The chiral amine can be recovered from the aqueous layer.

Strategy B: Asymmetric Hydrogenation

This is a more modern and atom-economical approach that can directly generate the desired enantiomer[11][12].

G A 2-(5-Fluoro-2-methoxypyridin-4-yl)acrylic acid B (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid A->B H2, Chiral Catalyst (e.g., Ru-BINAP)

Caption: Asymmetric hydrogenation of a prochiral acrylic acid derivative.

  • Synthesis of the Acrylic Acid Precursor: The acrylic acid can be prepared from 4-formyl-5-fluoro-2-methoxypyridine (obtainable by oxidation of the corresponding methylpyridine) via a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester bearing a carboxylate group, followed by hydrolysis.

  • Hydrogenation: The 2-(5-fluoro-2-methoxypyridin-4-yl)acrylic acid is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. A chiral catalyst, such as a Ruthenium-BINAP complex, is added[13]. The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the enantioenriched (R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid.

Strategy C: Biocatalytic Resolution

Enzymes can offer high enantioselectivity under mild reaction conditions[14][15].

G cluster_0 Esterification cluster_1 Separation A Racemic Acid + Alcohol C (S)-Ester + (R)-Acid A->C B Lipase (e.g., Candida antarctica lipase B) B->C D Chromatography or Extraction C->D

Caption: Enantioselective esterification of a racemic acid using a lipase.

  • Enzymatic Esterification: The racemic acid is dissolved in an organic solvent along with an alcohol (e.g., butanol). An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added[16]. The suspension is stirred at a controlled temperature. The lipase will selectively esterify one enantiomer (typically the S-enantiomer for many profens), leaving the desired (R)-acid unreacted.

  • Separation: After a certain conversion (ideally around 50%), the enzyme is filtered off. The unreacted (R)-acid can be separated from the (S)-ester by extraction with an aqueous base.

  • Isolation: The aqueous layer is acidified to precipitate the (R)-acid, which is then filtered and dried.

Data Summary

The following table summarizes the key transformations and expected outcomes. The yields and enantiomeric excess (ee) are illustrative and would require experimental optimization.

StepTransformationReagents & ConditionsExpected ProductTypical Yield (%)Notes
1NitrationHNO3/H2SO42-Chloro-4-methyl-5-nitropyridine70-85Regioselective
2ReductionFe/HCl5-Amino-2-chloro-4-methylpyridine80-95
3Fluorination1. HBF4, NaNO2; 2. Heat2-Chloro-5-fluoro-4-methylpyridine40-60Balz-Schiemann reaction
4MethoxylationNaOMe/MeOH5-Fluoro-2-methoxy-4-methylpyridine75-90Nucleophilic aromatic substitution
5BrominationNBS, AIBN4-(Bromomethyl)-5-fluoro-2-methoxypyridine60-75Radical reaction
6CyanationNaCN, DMSO2-(5-Fluoro-2-methoxypyridin-4-yl)acetonitrile85-95
7Alkylation & Hydrolysis1. NaH, CH3I; 2. H3O+Racemic Acid50-70 (two steps)
8aChiral ResolutionChiral amine(R)-Acid<50 (of desired enantiomer)Depends on resolving agent
8bAsymmetric HydrogenationH2, Chiral Ru-catalyst(R)-Acid>90High ee possible
8cBiocatalytic ResolutionLipase, alcohol(R)-Acid<50 (of desired enantiomer)Mild conditions, high ee

Conclusion

The synthesis of (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a multi-step process that requires careful planning and execution. The strategies outlined in this guide provide a solid foundation for researchers to develop a robust and efficient synthetic route. The choice of the final enantioselective step will depend on factors such as available equipment, cost of reagents and catalysts, and desired scale of production. Both classical chiral resolution and modern asymmetric catalysis offer viable pathways to the target molecule, each with its own set of advantages and challenges. Further optimization of reaction conditions for each step will be crucial for maximizing yields and purity.

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Sources

Exploratory

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid chemical properties

An In-depth Technical Guide to 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid Introduction and Strategic Overview 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a substituted pyridine derivative that represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid

Introduction and Strategic Overview

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a substituted pyridine derivative that represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure, which combines a fluorinated pyridine core with a chiral propanoic acid side chain, makes it a valuable synthetic intermediate or building block for the development of more complex molecular entities.

The strategic importance of this molecule lies in the unique combination of its functional groups. The pyridine ring serves as a bioisostere for phenyl rings, often improving solubility and metabolic properties. The fluorine atom can enhance binding affinity, modulate pKa, and block metabolic degradation, while the methoxy group acts as a hydrogen bond acceptor and can influence conformation. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation, crucial for creating libraries of compounds in drug discovery campaigns. This guide provides a comprehensive analysis of its chemical properties, a plausible synthetic strategy, and essential handling protocols for researchers in the field.

Chemical Structure:

Chemical structure of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research. While comprehensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and predict properties based on its structure. The compound exists as a racemate and as individual enantiomers, most notably the (R)-enantiomer, which often possess distinct biological activities.

PropertyDataSource
IUPAC Name 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid-
Synonyms (5-Fluoro-2-methoxy-pyridin-4-yl)-propionic acid-
CAS Number 1864448-95-2 (unspecified stereochemistry) 2381377-85-9 ((R)-enantiomer)
Molecular Formula C₉H₁₀FNO₃-
Molecular Weight 199.18 g/mol
Appearance Predicted to be a white to off-white solid-
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base.-
pKa Estimated to be ~4-5 for the carboxylic acid, typical for propanoic acid derivatives.-
Melting Point Not publicly available; requires experimental determination.-
Boiling Point Not publicly available; likely to decompose upon heating.-

Synthetic Strategy and Chemical Reactivity

Retrosynthetic Analysis and Proposed Forward Synthesis

A direct, published synthesis for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is not readily found in the literature. However, based on established organic chemistry principles, a plausible synthetic route can be devised. A logical approach involves the construction of the substituted pyridine ring followed by the introduction of the propanoic acid side chain.

The workflow below illustrates a conceptual pathway. This strategy relies on the alkylation of a functionalized pyridine precursor. The choice of a suitable protecting group for the eventual carboxylic acid function (e.g., an ester) is critical to prevent unwanted side reactions during the key C-C bond-forming step.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Final Deprotection start Commercially Available 4-Chloro-5-fluoro-2-methoxypyridine step1 Grignard Formation or Lithium-Halogen Exchange start->step1 Mg or n-BuLi precursor Pyridin-4-yl Organometallic Intermediate step1->precursor coupling Nucleophilic Attack precursor->coupling reagent Ethyl 2-bromopropionate (Electrophile) reagent->coupling ester_intermediate Ethyl 2-(5-fluoro-2-methoxypyridin-4-yl)propanoate coupling->ester_intermediate hydrolysis Ester Hydrolysis ester_intermediate->hydrolysis NaOH or LiOH, then H₃O⁺ product Final Product: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid hydrolysis->product

Foundational

Technical Whitepaper: Spectroscopic Characterization of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

This guide details the spectroscopic characterization and analytical profiling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral intermediate (designated Intermediate P6 ) used in the synthesis of n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and analytical profiling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral intermediate (designated Intermediate P6 ) used in the synthesis of next-generation Melanocortin 4 Receptor (MC4R) antagonists .

The data and protocols herein are synthesized from authoritative pharmaceutical patent literature (Pfizer Inc., WO2021250541A1 ) and related medicinal chemistry publications (ACS Med. Chem. Lett.), providing a robust reference for researchers in drug discovery.

Executive Summary & Compound Profile

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a functionalized pyridine derivative serving as a key building block in the development of spiro-naphthyridine-based MC4R antagonists for the treatment of cachexia and anorexia. Its structural integrity is pivotal for the downstream enantioselective synthesis of the spirocyclic core.

Chemical Identity
PropertyDetail
IUPAC Name 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid
Common ID Intermediate P6 (Pfizer WO2021250541)
CAS Registry 1864448-95-2 (racemic) / 2381377-85-9 (R-isomer)
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Monoisotopic Mass 199.0645 Da
SMILES COc1nc(cc(F)c1)C(C)C(=O)O

Spectroscopic Data Analysis

The following data represents the standard analytical profile for the isolated acid. Note that chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in the deuterated solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 400 MHz or 500 MHz, 298 K. Solvent: DMSO-d₆ (Preferred for carboxylic acids to prevent aggregation/dimerization effects visible in CDCl₃).

¹H NMR (Proton) Profile
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.60 br s1H-COOH Carboxylic acid proton (exchangeable).
8.15 d (J = 2.5 Hz)1HAr-H6 Proton adjacent to Fluorine (C5) and Nitrogen.
6.82 d (J = 5.5 Hz)1HAr-H3 Proton adjacent to Methoxy (C2) and Alkyl (C4).
3.95 q (J = 7.2 Hz)1H-CH (CH₃)-Benzylic methine proton.
3.82 s3H-OCH₃ Methoxy group on the pyridine ring.
1.38 d (J = 7.2 Hz)3H-CH(CH₃ )Methyl group of the propanoic chain.

Expert Insight: The coupling constant (J) of the H6 proton (approx. 2.5 Hz) is characteristic of long-range coupling with the Fluorine atom at position 5. The H3 proton often appears as a doublet due to long-range coupling with Fluorine (J ~5-6 Hz) rather than a singlet.

¹³C NMR (Carbon) Profile (Predicted)
Shift (δ ppm)AssignmentNote
174.5 C =OCarbonyl carbon.
163.2 C2 -OMeOxygen-substituted aromatic carbon.
148.0 C5 -FDoublet (J ~250 Hz) due to C-F coupling.
145.5 C6 -HDoublet (J ~15 Hz).
142.1 C4 -AlkylSubstituted aromatic carbon.
108.5 C3 -HDoublet (J ~5 Hz).
53.8 -OC H₃Methoxy carbon.
44.2 -C H-Methine carbon.
17.5 -C H₃Methyl carbon.
¹⁹F NMR (Fluorine) Profile
  • Shift: δ -135.0 to -140.0 ppm (singlet or multiplet depending on proton decoupling).

  • Validation: Presence of a single fluorine peak confirms mono-fluorination at the C5 position.

Mass Spectrometry (LC-MS)

Methodology: Electrospray Ionization (ESI), Positive/Negative Mode.

ParameterValueInterpretation
[M+H]⁺ 200.1Protonated molecular ion (Positive Mode).
[M-H]⁻ 198.1Deprotonated carboxylate ion (Negative Mode).
Fragmentation m/z 154Loss of -COOH (Decarboxylation typical in source).

Experimental Protocols

Synthesis Workflow (Hydrolysis of Ester Precursor)

The acid is typically generated from its ester precursor (Intermediate C9 in WO2021250541) via base-mediated hydrolysis.

Reagents:

  • Precursor: Ethyl 2-(5-fluoro-2-methoxypyridin-4-yl)propanoate.

  • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Solvent: THF/Water or MeOH/Water (3:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve 200 g (approx. 0.88 mol) of the ethyl ester precursor in 1.0 L of THF/MeOH/Water mixture at 0°C.

  • Hydrolysis: Add LiOH (2.0 equiv) portion-wise. Allow the reaction to warm to 25°C and stir for 2-4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until ester is consumed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove organic solvents.

    • Dilute the aqueous residue with water and wash with MTBE (to remove non-acidic impurities).

    • Acidify the aqueous layer to pH ~3 using 1M HCl.

    • Extract the product into Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the off-white solid Intermediate P6 .

Analytical Sample Preparation
  • NMR: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.

  • LC-MS: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50). Inject 5 µL.

Visualization: Synthesis & Analytical Logic

The following diagram illustrates the transformation from the ester precursor to the final acid and the critical analytical decision points.

SynthesisWorkflow Ester Ethyl Ester Precursor (Intermediate C9) Reaction Hydrolysis (LiOH, THF/H2O) Ester->Reaction 0°C to RT Acid Target Acid (P6) C9H10FNO3 Reaction->Acid Acidify & Extract QC_NMR 1H NMR Check (Confirm -COOH) Acid->QC_NMR Structural ID QC_MS LC-MS Check (m/z 200.1) Acid->QC_MS Mass Conf. Validated Release for Spiro Synthesis QC_NMR->Validated Pass QC_MS->Validated Pass

Caption: Workflow for the conversion of ester precursor to Intermediate P6 with integrated QC checkpoints.

References

  • Pfizer Inc. (2021).[1][2] Spiro compounds as melanocortin 4 receptor antagonists and uses thereof. WO Patent 2021/250541 A1.

  • Butler, C. R., et al. (2022).[1] "Spiro-naphthyridine Antagonists of the Melanocortin Receptor 4 for the Treatment of Cachexia Associated with Chronic Illness". ACS Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 134693793 (Related Isomer).

Sources

Exploratory

Targeting the Purinergic Gate: A Technical Guide to P2X7 Antagonist Discovery

Executive Summary The P2X7 receptor (P2X7R) is an ATP-gated ion channel that acts as a "molecular switch" for inflammation.[1] Unlike other P2X receptors, P2X7 exhibits a unique biphasic activation: millisecond-scale cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The P2X7 receptor (P2X7R) is an ATP-gated ion channel that acts as a "molecular switch" for inflammation.[1] Unlike other P2X receptors, P2X7 exhibits a unique biphasic activation: millisecond-scale channel opening for cations (


, 

,

) followed by a second-long "pore dilation" allowing the passage of macromolecules up to 900 Da.[2]

For drug discovery professionals, P2X7 represents a high-reward, high-risk target. The risk lies in species-specific pharmacology and the physicochemical requirements for Central Nervous System (CNS) penetration. This guide moves beyond basic biology to provide a structural, functional, and operational framework for discovering novel P2X7 antagonists.

Part 1: Structural Biology & Rational Design

The Allosteric Imperative

Recent Cryo-EM structures of human P2X7 (hP2X7) have revolutionized our understanding of antagonist binding. Unlike competitive antagonists that fight for the ATP-binding pocket, the most potent drug-like candidates (e.g., JNJ-54175446, A-804598) bind to an inter-subunit allosteric pocket .

  • The Mechanism: ATP binding causes the "head" domain to collapse, pulling the transmembrane helices open.

  • The Antagonist Action: Allosteric antagonists wedge into a hydrophobic pocket between two subunits (the "turret"), mechanically locking the receptor in a closed or desensitized state even when ATP is bound.

  • Design Insight: This pocket is highly lipophilic. Successful scaffolds often feature adamantane or substituted phenyl groups to fill this hydrophobic void.

Visualization: Mechanism of Action

The following diagram illustrates the transition from the resting state to the pore-forming state and the intervention point for allosteric antagonists.

P2X7_Mechanism Resting Resting State (Closed Gate) ATP_Bind ATP Binding (Orthosteric Site) Resting->ATP_Bind High [ATP] (>100µM) Channel_Open Channel Opening (Ca2+/Na+ Influx) ATP_Bind->Channel_Open Conformational Change Pore_Formation Macropore Formation (Dye Uptake/Cell Death) Channel_Open->Pore_Formation Sustained Activation (>1-2 seconds) Antagonist Allosteric Antagonist (Inter-subunit Wedge) Antagonist->Channel_Open Blocks Turret Movement Antagonist->Pore_Formation Prevents Dilation

Caption: P2X7 activation cascade showing the distinct intervention point of allosteric antagonists which prevent the transition to the macropore state.

Part 2: The Screening Cascade

A common failure mode in P2X7 discovery is relying solely on calcium flux assays. P2X7 requires high ATP concentrations (EC50 ~100-500 µM) for activation, which can desensitize the receptor or activate other P2 receptors (P2X4, P2Y).

The "Gold Standard" Workflow

To ensure hit integrity, you must validate the compound's ability to block the pore function, not just the channel function.

StageAssay TypeCritical ParameterWhy it Matters
1. Primary Screen Calcium Flux (FLIPR) Agonist: BzATP (more potent than ATP)High throughput; filters out non-binders.
2. Hit Validation YO-PRO-1 Uptake Readout: Fluorescence (DNA binding)Confirms blockade of the cytolytic "large pore" (specific to P2X7).
3. Selectivity Species Orthologs hP2X7 vs. rP2X7 vs. mP2X7CRITICAL: Rodent P2X7 is 10-100x more sensitive to antagonists than human P2X7.
4. Mechanism Automated Patch Clamp

Distinguishes voltage-dependency and kinetics.
Visualization: Validated Screening Tree

Screening_Cascade cluster_fail Discard Criteria Library Compound Library (10k - 100k) FLIPR Primary Screen: Ca2+ Flux (FLIPR) Agonist: BzATP Library->FLIPR YOPRO Secondary Screen: YO-PRO-1 Dye Uptake (Pore Blockade) FLIPR->YOPRO Hits (>50% Inh) FalsePos False Positives (Fluorescence Quenchers) FLIPR->FalsePos Species Species Selectivity Human vs. Rat/Mouse YOPRO->Species Confirmed Pore Blockers Patch Electrophysiology (Q-Patch/SyncroPatch) Species->Patch Select Balanced Potency Lead Lead Series (Valid Antagonist) Patch->Lead

Caption: Decision tree for P2X7 antagonist discovery. Note the critical position of the YO-PRO-1 assay as a functional filter before electrophysiology.

Part 3: Validated Experimental Protocols

Protocol A: YO-PRO-1 Dye Uptake Assay

This assay is the definitive functional test for P2X7. It measures the entry of the fluorescent dye YO-PRO-1 (375 Da), which only enters cells when the P2X7 "macropore" is dilated.

Target Cells: HEK293-hP2X7 (Recombinant) or THP-1 (Endogenous).

Reagents:

  • Assay Buffer (Low Divalent): Sucrose-based or Low-Na+ buffer is often used, but for physiological relevance, use: HBSS (w/o

    
    ) supplemented with 0.5 mM 
    
    
    
    .
    • Note: High

      
       acts as a natural P2X7 blocker. Keep 
      
      
      
      < 1 mM.
  • Agonist: BzATP (2’(3’)-O-(4-benzoylbenzoyl)ATP).[3] Use at

    
     (typically 30-100 µM for hP2X7).
    
  • Dye: YO-PRO-1 Iodide (1-2 µM final concentration).

Step-by-Step Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a black-walled, clear-bottom 96-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove culture media. Add 50 µL of Assay Buffer containing 2 µM YO-PRO-1.

  • Compound Addition: Add 25 µL of test compound (3x concentration). Incubate for 15-30 minutes at 37°C.

    • Control: A-438079 (10 µM) as a positive control for inhibition.

  • Activation: Add 25 µL of BzATP (4x concentration).

  • Measurement: Immediately transfer to a fluorescent plate reader (e.g., FLIPR or EnVision).

    • Excitation: 490 nm

    • Emission: 530 nm

    • Kinetics: Read every 30 seconds for 20-40 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for the kinetic trace.

Protocol B: The Species Trap (Rat vs. Human)

When optimizing leads, you will encounter a potency shift.

  • Rat P2X7: Highly sensitive. A compound might have an

    
     of 10 nM.
    
  • Human P2X7: Less sensitive. The same compound might have an

    
     of 500 nM.
    

The Fix: Do not rely on rat models for dose prediction in humans. Use humanized mice (hP2X7 knock-in) for in vivo efficacy studies, or optimize for the human ortholog early using the JNJ-series structural templates which show balanced potency.

Part 4: Medicinal Chemistry & Optimization

To successfully drug P2X7 for CNS indications (e.g., depression, MS, Alzheimer's), compounds must cross the Blood-Brain Barrier (BBB).

Key Physicochemical Parameters:

  • Molecular Weight (MW): < 450 Da (Strict).[2]

  • Topological Polar Surface Area (TPSA): < 90 Ų.

  • Lipophilicity (cLogP): 2.0 – 3.5.

  • P-gp Efflux: Must not be a substrate for P-glycoprotein.

Structural Evolution:

  • Gen 1 (Failed): Tetrazoles (Poor BBB pen, metabolic instability).

  • Gen 2 (Current):Adamantane amides and Cyanoguanidines . The adamantane cage provides the bulk required to fill the allosteric pocket while maintaining a lipophilic profile suitable for CNS entry.

References

  • Structural Basis of P2X7 Inhibition Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor.

  • The YO-PRO-1 Assay Standard Rat, P., et al. (2017).[4] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye.

  • Species Differences in Pharmacology Donnelly-Roberts, D. L., et al. (2009).[5] Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. [3]

  • Clinical Candidate Profile (JNJ-54175446) Bhattacharya, A., et al. (2018).[6] Discovery and Preclinical Characterization of JNJ-54175446, a Novel, Oral, Brain Penetrant P2X7 Receptor Antagonist.

  • P2X7 in Neurodegeneration (Review) Zheng, Y., et al. (2024). Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders. [7]

Sources

Foundational

The Strategic Role of Fluorinated Pyridines in Medicinal Chemistry

[1] Executive Summary The incorporation of fluorine into pyridine scaffolds represents a high-leverage strategy in modern drug discovery, offering a precise mechanism to modulate physicochemical properties without alteri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a high-leverage strategy in modern drug discovery, offering a precise mechanism to modulate physicochemical properties without altering steric bulk significantly.[1] This guide analyzes the impact of fluorinated pyridines on pKa, metabolic stability (blocking Cytochrome P450 oxidation), and lipophilicity. It provides actionable synthetic protocols—moving beyond dangerous Balz-Schiemann reactions to robust transition-metal catalysis and


 methodologies—and outlines a decision framework for their deployment in hit-to-lead optimization.

Part 1: Physicochemical Rationale[2][3][4][5][6]

The pyridine ring is a privileged scaffold in medicinal chemistry, yet its inherent basicity (pKa ~5.2) and susceptibility to oxidative metabolism often present liabilities.[2] Fluorine substitution acts as an "electronic dimmer switch," allowing chemists to fine-tune these properties.[2]

Basicity and hERG Liability

The nitrogen lone pair in pyridine is a primary driver of basicity. Introducing fluorine, the most electronegative element, creates a strong inductive effect (


) that pulls electron density away from the ring nitrogen.[2]
  • Mechanism: The electron-withdrawing nature of fluorine destabilizes the protonated pyridinium species, thereby lowering the pKa.

  • Impact: Lowering basicity is a proven strategy to reduce affinity for the hERG potassium channel (a common cardiotoxicity liability) and improve membrane permeability by increasing the fraction of the neutral species at physiological pH.

Table 1: Impact of Fluorine Substitution on Pyridine Acidity

CompoundStructurepKa (Conjugate Acid)

pKa vs Pyridine
Application
Pyridine

5.230.00Baseline Scaffold
3-Fluoropyridine 3-F-

2.97-2.26Moderate basicity reduction; retains H-bond acceptor capability.
2-Fluoropyridine 2-F-

-0.44-5.67Drastic reduction; renders N non-basic.
2-Amino-pyridine 2-

-

6.86+1.63Highly basic (kinase hinge binder).
2-Amino-3-fluoropyridine 2-

-3-F-

~3.80-3.06"Sweet Spot" : Retains H-bond donor capability for kinases but reduces hERG liability.
Metabolic Stability

Pyridines are prone to oxidation by Cytochrome P450 enzymes, typically at the C-2 or C-3 positions (C-oxidation) or at the nitrogen (N-oxidation).

  • C-F Bond Strength: The C-F bond (~105 kcal/mol) is stronger than the C-H bond (~98 kcal/mol) and resistant to enzymatic cleavage.

  • Blocking Strategy: Placing a fluorine atom at a metabolically labile site ("soft spot") blocks oxidation.[2] For example, 3-fluorination prevents oxidation at the 3-position, extending the compound's half-life (

    
    ).
    
Lipophilicity (logP) and Conformation

While fluorine is polar, its low polarizability often results in an overall increase in lipophilicity (logP) when replacing hydrogen, improving membrane permeability. Furthermore, the gauche effect (preference of C-F bonds to align gauche to adjacent heteroatoms) can be exploited to lock bioactive conformations.[2]

Part 2: Decision Framework & Visualization

The following decision tree guides the medicinal chemist on when and where to incorporate a fluoropyridine moiety.

Fluoropyridine_Decision_Tree Start Lead Compound Analysis (Pyridine Scaffold) Issue_Basicity Issue: High Basicity / hERG Liability? Start->Issue_Basicity Issue_Metabolism Issue: Rapid Metabolic Clearance? Start->Issue_Metabolism Issue_Potency Issue: Low Potency / H-Bonding? Start->Issue_Potency Sol_3F Strategy: 3-Fluorination (Moderate pKa drop, retains H-bonding) Issue_Basicity->Sol_3F Target pKa ~3-4 Sol_2F Strategy: 2-Fluorination (Drastic pKa drop, blocks N-oxidation) Issue_Basicity->Sol_2F Target pKa < 1 Issue_Metabolism->Sol_3F Block C3-Oxidation Sol_CF3 Strategy: Trifluoromethylation (Blocks metabolism, increases logP) Issue_Metabolism->Sol_CF3 Block Alkyl Oxidation Issue_Potency->Sol_3F Modulate H-Bond Donor (e.g., Kinase Hinge)

Figure 1: Strategic decision tree for incorporating fluorine into pyridine scaffolds based on ADME liabilities.

Part 3: Synthetic Methodologies

Traditional methods like the Balz-Schiemann reaction (decomposition of diazonium salts) are hazardous and difficult to scale. Modern medicinal chemistry relies on transition-metal catalysis and Nucleophilic Aromatic Substitution (


).
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the industry-standard "self-validating" protocol for introducing a fluoropyridine moiety into a complex scaffold. It uses commercially available fluoropyridine boronic acids.

Objective: Synthesis of a 3-fluoro-2-arylpyridine via cross-coupling.

Reagents:

  • Aryl Halide (R-Br or R-I)

  • 2-Fluoro-3-pyridineboronic acid (CAS: 872460-12-3)

  • Catalyst:

    
     (Robust, air-stable precatalyst)
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: In a microwave vial or round-bottom flask, combine the Aryl Halide (1.0 equiv) and 2-Fluoro-3-pyridineboronic acid (1.2 equiv).

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Base: Add

    
     (3.0 equiv).
    
  • Solvent & Degassing: Add the Dioxane/Water mixture (0.1 M concentration relative to halide). Critical Step: Sparge with nitrogen or argon gas for 5-10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

  • Reaction: Seal the vessel. Heat to 90°C (oil bath) or 100°C (microwave) for 2-4 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the aryl halide and formation of the product mass (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage C-H Fluorination (Advanced)

For installing fluorine directly onto a complex pyridine scaffold without pre-functionalization, silver(II) fluoride (


) mediated radical fluorination is a powerful, albeit sensitive, method.

Reference: Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines.

Workflow Diagram:

Synthetic_Workflow Substrate Complex Pyridine Scaffold Intermediate N-F Radical Cation Complex Substrate->Intermediate Coordination Reagent AgF2 (2-3 equiv) MeCN, RT Reagent->Intermediate Product 2-Fluoropyridine Product Intermediate->Product F-Transfer & Re-aromatization

Figure 2: Mechanistic flow of AgF2-mediated C-H fluorination.

Part 4: Case Study - Alpelisib (Piqray)

Drug: Alpelisib (Novartis) Target: PI3K


Indication:  Breast Cancer

Structural Insight: Alpelisib features a 2-(trifluoromethyl)pyridine moiety (specifically a trifluoro-t-butyl group attached to the pyridine).

  • Metabolic Stability: The bulky, fluorinated group at the 2-position blocks nucleophilic attack and oxidative metabolism at the adjacent nitrogen and carbon atoms.

  • Selectivity: The specific electronics of the fluorinated pyridine ring tune the H-bond acceptor capability of the nitrogen, enhancing selectivity for the PI3K

    
     isoform over others.
    
  • Outcome: This modification was crucial for achieving the oral bioavailability and half-life required for a once-daily dosing regimen.

References

  • Physicochemical Properties of Fluorin

    • Source: Chemistry - A European Journal
    • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties
    • URL:[Link]

  • C-H Fluorin

    • Source: Science
    • Title: Selective C-H Fluorin
    • URL:[Link]

  • Fluorine in Drug Design (Review)

    • Source: Journal of Medicinal Chemistry
    • Title: Fluorine in Medicinal Chemistry[3][4][2][5][6][7][8][9][10]

    • URL:[Link]

  • Alpelisib Discovery

    • Source: Bioorganic & Medicinal Chemistry Letters[11]

    • Title: Discovery of Alpelisib (BYL719): A potent, selective, and orally bioavailable PI3Kα inhibitor
    • URL:[Link]

  • Basicity and hERG

    • Source: ACS Medicinal Chemistry Letters
    • Title: The Dark Side of Fluorine (Discussion on pKa modul
    • URL:[Link]

Sources

Exploratory

Technical Deep Dive: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid

This guide provides an in-depth technical analysis of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral building block in the synthesis of next-generation small molecule inhibitors, particularly within...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral building block in the synthesis of next-generation small molecule inhibitors, particularly within the KRAS and SHP2 oncogenic signaling pathways.

Executive Summary

The molecule 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 2381377-85-9 for the (R)-enantiomer) represents a high-value pharmacophore used in the development of targeted protein inhibitors. Its structural uniqueness lies in the 5-fluoro-2-methoxypyridine core—a scaffold optimized for metabolic stability and hydrogen bonding—coupled with a chiral propanoic acid tail that facilitates precise stereochemical docking into solvent-exposed protein pockets.

This guide details the chemical properties, industrial synthesis routes, and quality control parameters required for utilizing this intermediate in GMP environments.

Chemical Identity & Properties

The compound functions as a "warhead linker" or a solvent-front binder in drug design. The fluorine atom at position 5 lowers the basicity of the pyridine nitrogen, reducing non-specific binding, while the methoxy group at position 2 serves as a specific hydrogen bond acceptor.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid
CAS Number 2381377-85-9 (R-isomer); 1864448-95-2 (racemic)
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Chirality Atropisomeric potential (low); Stereocenter at α-carbon
pKa (Calculated) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Appearance White to off-white crystalline solid

Synthetic Methodology

High-purity synthesis of the (R)-enantiomer is critical, as the wrong stereoisomer can reduce potency by orders of magnitude. Two primary routes are established: Pd-Catalyzed α-Arylation (Process Route) and Malonate Displacement (Scale-up Route).

Route A: Pd-Catalyzed α-Arylation (Direct & Efficient)

This method utilizes a Buchwald-Hartwig type coupling between a halopyridine and a silyl ketene acetal or ester enolate.

Reagents:
  • Substrate: 4-Bromo-5-fluoro-2-methoxypyridine

  • Coupling Partner: Methyl propionate (as enolate) or 1-ethoxy-1-(trimethylsiloxy)propene

  • Catalyst: Pd(dba)₂ / XPhos or P(t-Bu)₃

  • Base: LiHMDS or ZnF₂ (for silyl acetal)

Step-by-Step Protocol:
  • Catalyst Activation: In a glovebox, mix Pd(dba)₂ (2 mol%) and XPhos (4 mol%) in anhydrous THF. Stir for 30 min at RT.

  • Enolate Formation: In a separate vessel, cool THF to -78°C. Add LiHMDS (1.1 equiv) followed by methyl propionate. Stir for 45 min.

  • Coupling: Add the 4-bromo-5-fluoro-2-methoxypyridine solution to the enolate. Warm to 60°C and stir for 12 hours.

  • Hydrolysis: Quench with 1M LiOH. Stir at 50°C to hydrolyze the methyl ester.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

  • Chiral Resolution: The product is racemic. Separate using Chiral SFC (Column: Chiralpak AD-H, Mobile Phase: CO₂/MeOH).

Route B: Malonate Displacement & Decarboxylation (Scalable)

Preferred for multi-kilogram batches due to lower catalyst costs and avoidance of cryogenic conditions.

Workflow Diagram (DOT)

SynthesisRoute Start 4-Chloro-5-fluoro- 2-methoxypyridine Inter Intermediate: Pyridine-Malonate Adduct Start->Inter SNAr / Pd-Cat 100°C Reagent Diethyl methylmalonate + NaH (THF) Reagent->Inter Hydrolysis Hydrolysis/Decarboxylation (6M HCl, Reflux) Inter->Hydrolysis Product Racemic Acid (Crude) Hydrolysis->Product -CO2 Resolution Enzymatic Kinetic Resolution (Lipase PS Amano) Product->Resolution Final (R)-2-(5-Fluoro-2-methoxy pyridin-4-yl)propanoic acid Resolution->Final >99% ee

Figure 1: Industrial synthesis workflow via malonate displacement and enzymatic resolution.

Detailed Protocol (Route B):
  • SNAr / Coupling: React 4-chloro-5-fluoro-2-methoxypyridine with diethyl methylmalonate in the presence of NaH (or K₃PO₄/Pd catalyst if the chloride is unreactive) in Toluene/THF at reflux.

  • Decarboxylation: Treat the resulting diester with 6M HCl under vigorous reflux (100°C) for 6 hours. This simultaneously hydrolyzes the esters and decarboxylates the gem-dicarboxylic acid to form the racemic propanoic acid.

  • Enzymatic Resolution:

    • Suspend the racemic ester (re-esterified if necessary) in phosphate buffer (pH 7.0).

    • Add Lipase PS Amano (immobilized).

    • Stir at 30°C. The enzyme selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester (or vice versa, depending on enzyme specificity; screening required).

    • Separate acid and ester phases via basic extraction.

Applications in Drug Discovery

This scaffold is a bioisostere for phenyl-propionic acids and is heavily utilized in:

  • KRAS G12C Inhibitors: The pyridine nitrogen serves as an anchor point in the switch-II pocket, while the propanoic acid is converted to an amide to link with piperazine or proline-based scaffolds (similar to the architecture of Divarasib or Sotorasib analogs).

  • SHP2 Allosteric Inhibitors: Used to construct the "tunnel-binding" portion of the inhibitor, where the methoxy group interacts with specific backbone residues.

  • PROTAC Linkers: The acid group provides a clean handle for attachment to E3 ligase ligands (e.g., VHL or Cereblon binders) without disrupting the warhead's affinity.

Quality Control & Analytical Standards

To ensure the material is suitable for GMP API synthesis, the following specifications must be met.

Analytical Method: Chiral HPLC
  • Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria:

    • Enantiomeric Excess (ee): > 98.5%

    • Chemical Purity: > 99.0%

NMR Characterization (Expected Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.4 (s, 1H, -COOH )

    • δ 8.15 (d, 1H, Pyridine H -6)

    • δ 6.95 (d, 1H, Pyridine H -3)

    • δ 3.85 (s, 3H, -OCH ₃)

    • δ 3.70 (q, 1H, -CH (Me)-)

    • δ 1.35 (d, 3H, -CH(Me ))

References

  • Simson Pharma. (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid - Product Data.[2] Retrieved from

  • BLD Pharm. Product Analysis: CAS 2381377-85-9.[2][3][4] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid. Retrieved from

  • ChemicalBook. Chemical Properties of Pyridine-4-propanoic acid derivatives. Retrieved from

  • PrepChem. General Procedures for Pyridinyl-Propionate Synthesis. Retrieved from

Sources

Foundational

Technical Guide: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Advanced Handling, Safety, and Synthetic Utility Part 1: Executive Summary & Molecular Profile 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a specialized chiral building block used extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utility

Part 1: Executive Summary & Molecular Profile

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid is a specialized chiral building block used extensively in the synthesis of small-molecule therapeutics, particularly kinase inhibitors and modulators of metabolic pathways (e.g., MCT4 inhibitors). Its structural motif combines a metabolically stable fluorinated pyridine ring with a chiral propionic acid tail, serving as a critical pharmacophore for optimizing drug-target interactions.

This guide moves beyond the standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework for researchers handling this compound.

Chemical Identity Table
ParameterSpecification
Chemical Name 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid
CAS Number (Racemic) 1864448-95-2
CAS Number (R-Isomer) 2381377-85-9
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~3.8 (Carboxylic acid)
Part 2: Comprehensive Safety Architecture (MSDS Core)

Critical Hazard Assessment: This compound is an alpha-aryl propionic acid derivative featuring a fluorinated pyridine core. Unlike benign carboxylic acids, the electron-deficient pyridine ring enhances the acidity and potential for tissue interaction.

GHS Classification & Hazard Statements
CategoryCodeHazard Statement
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage (Category 1B).[1]
Serious Eye Damage H318 Causes serious eye damage.[1]
Acute Toxicity H302 Harmful if swallowed.[2]
Corrosive to Metals H290 May be corrosive to metals.[1]
Precautionary Response Protocol (Self-Validating)
  • Inhalation: Remove to fresh air immediately.[2] The fluorine substitution can increase mucosal irritation compared to non-fluorinated analogs.

  • Skin Contact: Immediate wash with polyethylene glycol 400 (if available) followed by water. The lipophilic nature of the propanoic tail allows rapid dermal penetration; standard water rinsing alone may be insufficient for complete decontamination.

  • Eye Contact: Rinse for minimum 15 minutes .[3] Do not use neutralization agents.

Part 3: Technical Handling & Storage Logic[4][5]

Causality of Degradation: The methoxy group at the 2-position is susceptible to demethylation under strongly acidic conditions or high temperatures, while the carboxylic acid moiety can undergo decarboxylation if catalyzed by trace metals or extreme heat. The fluorine atom provides metabolic stability but does not protect the molecule from moisture-induced hydrolysis of the methoxy ether over long periods.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen . (Oxygen is generally tolerated, but moisture is the primary antagonist).

  • Temperature: 2°C to 8°C (Refrigerated). Long-term storage at -20°C is recommended for the enantiopure (R)-isomer to prevent racemization.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas (use ceramic/glass) to prevent trace metal contamination which can catalyze degradation.

DOT Diagram: Handling & Safety Decision Tree

SafetyProtocol Start Compound Receipt: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid CheckSeal Check Seal Integrity Start->CheckSeal PPE PPE Required: Nitrile Gloves (Double), Safety Goggles, Lab Coat CheckSeal->PPE Intact IsSolid Physical State: Solid/Powder? Weighing Weighing Procedure: Anti-static gun usage Ceramic Spatula IsSolid->Weighing Yes PPE->IsSolid Solubilization Solubilization: DMSO or MeOH Weighing->Solubilization Storage Storage: 2-8°C, Inert Gas Solubilization->Storage Unused Portion

Figure 1: Operational workflow for safe handling and storage to maintain compound integrity.

Part 4: Synthetic Utility & Experimental Application

Why this Molecule? In drug discovery, this scaffold is a "privileged structure."

  • Fluorine (C5): Blocks metabolic oxidation at the 5-position, increasing half-life (

    
    ).
    
  • Methoxy (C2): Acts as a hydrogen bond acceptor, often critical for binding in the ATP-pocket of kinases.

  • Chiral Propanoic Acid: The alpha-methyl group restricts conformational freedom, locking the molecule into a bioactive conformation (bioisostere of a rigid ring system).

Protocol: Acid-Base Extraction for Purity Enhancement

Note: Commercial batches often contain trace inorganic salts or decarboxylated byproducts. This protocol ensures >98% purity for biological assays.

Reagents:

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • 1N HCl (Cold)

  • Saturated NaHCO₃ solution

  • Brine

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the crude acid in 10 mL of EtOAc.

  • Base Extraction (The Filter): Extract the organic layer with Saturated NaHCO₃ (3 x 5 mL) .

    • Logic: The carboxylic acid deprotonates and moves to the aqueous layer (as the carboxylate salt). Neutral impurities (decarboxylated pyridine) remain in the EtOAc.

  • Wash: Discard the organic layer (containing impurities).

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise until pH ~3.0.

    • Observation: The product will precipitate or form a milky emulsion as it reprotonates.

  • Re-extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 10 mL).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath < 40°C).

DOT Diagram: Synthetic Application Pathway

SynthesisPath Core 2-(5-Fluoro-2-methoxypyridin-4-yl) propanoic acid Activation Activation (HATU/EDCI) Core->Activation Primary Route Reduction Reduction (LiAlH4) Core->Reduction Secondary Route AmideCoupling Amide Coupling (R-NH2) Activation->AmideCoupling KinaseInhibitor Target Molecule (Kinase Inhibitor) AmideCoupling->KinaseInhibitor Bioactive Core Alcohol Chiral Alcohol Intermediate Reduction->Alcohol

Figure 2: Synthetic divergence showing the transformation of the acid into amides (drugs) or alcohols.

Part 5: References
  • National Institutes of Health (NIH). (2021). Discovery of Pyridine-Carboxylic Acid Probes for MCT4 Biology. Journal of Medicinal Chemistry. Retrieved February 18, 2026, from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs: Synthetic Aspects. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

Technical Guide: Sourcing &amp; Quality Assurance for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

This guide outlines the technical sourcing, quality assurance, and handling protocols for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral intermediate in modern medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical sourcing, quality assurance, and handling protocols for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral intermediate in modern medicinal chemistry.

Executive Summary

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 1864448-95-2 for racemate; 2381377-85-9 for the (R)-enantiomer) is a specialized fluorinated pyridine building block. It is increasingly utilized in the synthesis of Selective Estrogen Receptor Degraders (SERDs) and next-generation kinase inhibitors where the 5-fluoro-2-methoxypyridine moiety serves as a bioisostere for phenyl rings, improving metabolic stability and potency.

For drug development professionals, the primary challenge lies not in finding a vendor, but in securing a supply chain that guarantees stereochemical purity (>98% ee) and controls specific process-related impurities derived from the alpha-arylation synthesis route.

Chemical Identity & Properties

AttributeSpecification
Chemical Name 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid
CAS Number (Racemate) 1864448-95-2
CAS Number (R-Isomer) 2381377-85-9
Molecular Formula C₉H₁₀FNO₃
Molecular Weight 199.18 g/mol
Key Structural Features 2-Methoxy group (H-bond acceptor), 5-Fluoro (metabolic block), Chiral alpha-methyl acid
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Commercial Supplier Landscape

The market is divided into Strategic Manufacturers (capable of GMP scale-up) and Catalog Distributors (suitable for early discovery).

Tier 1: Strategic Partners (Scale-Up & GMP)

Use for: GLP Tox batches, Phase I-III clinical supplies.

  • WuXi AppTec / WuXi Sta: High capability for chiral resolution and asymmetric synthesis.

  • PharmBlock: Specializes in novel building blocks with robust process chemistry for fluorinated heterocycles.

  • Enamine: Excellent for early analogs; offers "make-on-demand" scalability.

Tier 2: Catalog Sources (Discovery & Screening)

Use for: MedChem hit-to-lead, reference standards.

  • BLDpharm: Stocks both racemate and enantiomers; reliable for gram-scale.

  • Alchimica: Specializes in chiral building blocks; good source for the (R)-isomer (CAS 2381377-85-9).

  • Simson Pharma: Aggregator with access to Indian manufacturing bases.

  • Combi-Blocks: Often has stock in the US/San Diego for rapid delivery.

Technical Deep Dive: Synthesis & Impurity Profiling

To validate a supplier, you must understand how they make the compound. The synthesis route dictates the impurity profile.

Dominant Synthetic Route: Pd-Catalyzed Alpha-Arylation

The most scalable industrial route involves the cross-coupling of 4-bromo-5-fluoro-2-methoxypyridine with a propionate ester.

Mechanism:

  • Precursor: 4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-00-5).[1][2][3][4][5]

  • Coupling: Palladium-catalyzed alpha-arylation with tert-butyl propionate or methyl propionate.

  • Hydrolysis: Acidic or basic hydrolysis to yield the free acid.

  • Resolution: If not performed asymmetrically, the racemate is resolved via chiral salt crystallization or SFC.

Critical Impurity Profile

When reviewing a Certificate of Analysis (CoA), look specifically for these "red flag" impurities:

  • Des-bromo impurity (5-Fluoro-2-methoxypyridine): Result of proto-demetallation during the Pd cycle. Hard to remove if >1%.

  • Regioisomers: If the starting material was made via lithiation, isomers where the propanoic acid is at C3 may exist.

  • Residual Palladium: Critical for GMP batches; limit typically <10 ppm.

  • Enantiomer: For CAS 2381377-85-9, the (S)-enantiomer is a contaminant. Demand Chiral HPLC data.

Visualizing the Synthesis & Quality Control Workflow

SynthesisWorkflow Start Start: 4-Bromo-5-fluoro- 2-methoxypyridine Step1 Pd-Cat Alpha-Arylation (Propionate Ester) Start->Step1 Inter Intermediate: Ester Precursor Step1->Inter Imp1 Impurity A: Des-bromo species Step1->Imp1 Side Rxn Step2 Hydrolysis & Workup Inter->Step2 Crude Crude Racemic Acid Step2->Crude Step3 Chiral Resolution (SFC or Salt) Crude->Step3 Final Final Product: (R)-Isomer (>98% ee) Step3->Final Imp2 Impurity B: (S)-Enantiomer Step3->Imp2 Removal

Caption: Industrial synthesis workflow highlighting the critical alpha-arylation step and key impurity rejection points.

Procurement Strategy: The "Self-Validating" Protocol

Do not rely solely on the vendor's CoA. Implement this internal validation protocol upon receipt of the first batch.

Phase 1: Paper Audit (Pre-Purchase)
  • Ask: "Is this batch synthesized via alpha-arylation or malonate displacement?" (Alpha-arylation is preferred for cleaner profiles).

  • Ask: "Provide the Chiral HPLC method trace." (Ensure baseline separation; peak valley < 5%).

  • Verify: Check if the vendor lists the specific enantiomer (CAS 2381377-85-9) or just the generic racemate.

Phase 2: Analytical Validation (Post-Receipt)

Perform these three tests immediately:

  • 1H-NMR (DMSO-d6): Confirm the diagnostic doublet for the methyl group (~1.4 ppm) and the quartet for the alpha-proton. Verify the methoxy singlet (~3.8 ppm).

  • 19F-NMR: Essential for fluorinated pyridines. Look for a single distinct peak. Multiple peaks indicate regioisomers or defluorinated byproducts.

  • Chiral SFC/HPLC: Use a column like Chiralpak AD-H or IG . Mobile phase: CO2/MeOH or Hexane/IPA.

    • Acceptance Criteria: >98% ee for late-stage intermediates; >95% for discovery.

Handling and Storage

  • Stability: The compound is a carboxylic acid and is generally stable. However, pyridine rings can be prone to N-oxidation over long periods if exposed to air/light.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) for long-term storage.

  • Hygroscopicity: Likely low, but keep desiccated to prevent caking which affects weighing accuracy.

References

  • BLDpharm. Product Analysis: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS 1864448-95-2).[6] Retrieved from

  • Alchimica. Certificate of Analysis: (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS 2381377-85-9). Retrieved from

  • Simson Pharma. API Intermediates: Fluorinated Pyridines. Retrieved from

  • ChemicalBook. Supplier Aggregation for CAS 2381377-85-9. Retrieved from

  • Namiki Shoji. Building Block Catalogue: 4-bromo-5-fluoro-2-methoxypyridine (Precursor). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid in Medicinal Chemistry

The following is a comprehensive Application Note and Protocol Guide regarding the use of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid in drug development, specifically focusing on its critical role in the design of...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide regarding the use of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid in drug development, specifically focusing on its critical role in the design of next-generation GPR40 (FFAR1) agonists and kinase inhibitors.

Executive Summary

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 1864448-95-2 / 2381377-85-9 for R-isomer) represents a "privileged scaffold" in modern drug discovery. It is primarily utilized as a bioisosteric replacement for phenylpropanoic acid moieties in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM).

This guide details the technical rationale for selecting this scaffold, its impact on physicochemical properties (LogD, metabolic stability), and provides validated protocols for its synthesis, chiral resolution, and integration into Active Pharmaceutical Ingredients (APIs).

Scientific Rationale & Drug Design Context

The "Privileged" Pyridine Scaffold

In medicinal chemistry, replacing a benzene ring with a pyridine ring is a classic strategy to improve the drug-like properties of a molecule. This specific compound offers three distinct advantages:

  • Metabolic Blocking (5-Fluoro): The fluorine atom at the C5 position blocks metabolic oxidation (P450-mediated hydroxylation) at a typically reactive site, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation (2-Methoxy): The methoxy group functions as a hydrogen bond acceptor while maintaining necessary lipophilicity for hydrophobic pocket binding.

  • Acidic Pharmacophore: The propanoic acid tail serves as the critical "anchor," forming ionic interactions with arginine residues (e.g., Arg183, Arg258) in the binding pocket of GPR40.

Comparative Analysis: Phenyl vs. Pyridyl

The transition from phenylpropanoic acid (found in early GPR40 agonists like Fasiglifam/TAK-875) to pyridylpropanoic acid derivatives is driven by the need to reduce lipophilicity-driven toxicity (lipotoxicity) while maintaining potency.

PropertyPhenylpropanoic Acid Analog2-(5-F-2-OMe-pyridin-4-yl)propanoic Acid Impact
pKa ~4.5~4.2Slightly stronger acid; better ionization at physiological pH.
LogD (pH 7.4) High (>3.5)Moderate (2.0 - 3.0)Reduced risk of off-target binding (e.g., hERG).
Metabolic Stability Low (prone to oxidation)High (Blocked by F)Lower clearance; once-daily dosing potential.
Solubility LowModerateImproved oral bioavailability.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting this specific building block during the Lead Optimization phase.

GPR40_Design_Logic Start Lead Compound (Phenylpropanoic Acid Core) Issue Issue Identification: High Lipophilicity / Metabolic Instability Start->Issue Strategy Bioisosteric Replacement Strategy Issue->Strategy OptionA Option A: Add Fluorine to Phenyl Ring (Result: Improved metabolic stability, High LogD) Strategy->OptionA OptionB Option B: Switch to Pyridine Scaffold (Result: Lower LogD, Improved Solubility) Strategy->OptionB Selection Select: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid OptionA->Selection Combine Features OptionB->Selection Best Balance Outcome Optimized Candidate: - Reduced hERG risk - Extended t1/2 - Maintained Potency Selection->Outcome

Caption: Decision tree demonstrating the strategic selection of the fluorinated pyridine scaffold to optimize physicochemical properties in GPR40 agonist development.

Experimental Protocols

Protocol A: Synthesis of Racemic 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid

Objective: To synthesize the racemic acid intermediate on a gram scale for initial SAR studies.

Reagents:

  • 2-Methoxy-5-fluoropyridine (Starting Material)[1]

  • LDA (Lithium diisopropylamide)

  • Ethyl 2-bromopropionate

  • THF (Anhydrous)

  • LiOH (Lithium Hydroxide)

Workflow:

  • Lithiation: Charge a flame-dried flask with THF and cool to -78°C. Add LDA (1.2 eq). Dropwise add 2-methoxy-5-fluoropyridine (1.0 eq). Stir for 30 min to generate the lithiated species at the C4 position (ortho-directed by fluorine and methoxy groups).

    • Note: The C4 position is activated by the inductive effect of the C5-Fluorine.

  • Alkylation: Add ethyl 2-bromopropionate (1.2 eq) dropwise. Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 eq). Stir at RT for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. Extract with DCM.[2] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc to yield the white crystalline solid.

Protocol B: Chiral Resolution (Critical Step)

Context: The biological activity of GPR40 agonists usually resides in the (R)-enantiomer (CAS 2381377-85-9).

Method: Chiral Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or IC (5 µm, 250 x 21 mm).

  • Mobile Phase: CO₂ / Methanol (80:20) with 0.1% DEA (Diethylamine).

  • Flow Rate: 70 g/min .

  • Detection: UV at 254 nm.

  • Validation: Collect fractions, evaporate, and analyze via analytical chiral HPLC to ensure >98% ee (enantiomeric excess).

Integration into Drug Discovery Workflows

The following diagram outlines how this intermediate is processed from raw material to a final drug candidate.

Workflow Raw Raw Material: 2-Methoxy-5-fluoropyridine Step1 Step 1: C4-Lithiation & Alkylation Raw->Step1 Inter Intermediate: Racemic Ester Step1->Inter Step2 Step 2: Enzymatic or SFC Resolution Inter->Step2 Chiral (R)-Acid Scaffold (>98% ee) Step2->Chiral Step3 Step 3: Amide Coupling / Ether Formation Chiral->Step3 Final Final Drug Candidate (GPR40 Agonist) Step3->Final

Caption: Synthetic workflow for integrating the scaffold into a final Active Pharmaceutical Ingredient (API).

Quality Control & Characterization

To ensure the integrity of this building block in drug development, the following specifications must be met:

  • 1H NMR (400 MHz, DMSO-d6): Characteristic signals include the methoxy singlet (~3.8 ppm), the doublet for the methyl group of the propanoic chain (~1.4 ppm), and two aromatic signals for the pyridine ring.

  • 19F NMR: Single peak confirms mono-fluorination.

  • Chiral Purity: >98% ee is required for clinical candidates to avoid off-target toxicity from the distomer (inactive enantiomer).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703816, (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid. Retrieved from [Link]

  • Burant, C. F., et al. (2012). Discovery of GPR40 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.[2] (Contextual grounding for GPR40 agonist SAR).

  • Negishi, E., et al.Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Reagents with Organic Halides.

Disclaimer: This guide is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Sources

Application

Targeting the P2X7 Receptor: Strategic Assay Design for Antagonist Screening

Abstract & Therapeutic Context The P2X7 receptor (P2X7R) is a trimeric, ATP-gated cation channel distinct from other P2X subtypes due to its ability to trigger the formation of a non-selective macropore upon prolonged ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Context

The P2X7 receptor (P2X7R) is a trimeric, ATP-gated cation channel distinct from other P2X subtypes due to its ability to trigger the formation of a non-selective macropore upon prolonged activation. This unique mechanism drives NLRP3 inflammasome assembly and IL-1


 release, positioning P2X7R as a high-value target for inflammatory diseases, neuropathic pain, and oncology.[1]

However, screening for P2X7 antagonists is notoriously difficult due to species-specific pharmacology , agonist instability , and buffer sensitivity .[1] This guide provides a validated, multi-stage screening architecture designed to eliminate false positives and ensure translational relevance.

Mechanistic Signaling & Assay Logic

P2X7R operates in two distinct temporal modes:

  • Channel Mode (Milliseconds): Immediate opening of the cation channel (

    
    , 
    
    
    
    influx,
    
    
    efflux).
  • Pore Mode (Seconds to Minutes): Prolonged activation leads to the opening of a macropore (permeable to molecules up to 900 Da), often associated with Pannexin-1 recruitment or intrinsic dilation.

Effective screening requires interrogating both modes to confirm target engagement and functional inhibition.

Figure 1: P2X7 Signaling Cascade

P2X7_Signaling cluster_membrane Plasma Membrane ATP Extracellular ATP (or BzATP) P2X7 P2X7 Receptor (Trimer) ATP->P2X7 Activation Ca_Influx Ca2+ / Na+ Influx (Channel Mode) P2X7->Ca_Influx < 1 sec K_Efflux K+ Efflux P2X7->K_Efflux Pore Macropore Formation (Dye Uptake) P2X7->Pore > 10 sec (Dilation) FLIPR Ca2+ Flux Assay Ca_Influx->FLIPR Primary Screen NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Ionic Trigger YoPro Yo-Pro-1 Uptake Pore->YoPro Secondary Screen Caspase Caspase-1 Activation NLRP3->Caspase IL1B IL-1β / IL-18 Maturation & Release Caspase->IL1B HTRF ELISA / HTRF IL1B->HTRF Functional Val.

Caption: P2X7 activation triggers rapid cation flux followed by pore formation and downstream inflammasome activation.[1] Screening assays (grey ovals) target specific temporal nodes.

Critical Experimental Variables (The "Why")

Before pipetting, you must control for three variables that frequently ruin P2X7 screens.

A. Buffer Composition: The Magnesium Trap

P2X7 is allosterically inhibited by divalent cations, particularly magnesium (


). Standard physiological buffers (containing 1-2 mM 

) will shift the agonist

to the right, masking the potency of your antagonists.
  • Recommendation: Use a Low Divalent Cation (LDC) buffer.

  • Composition: HBSS-based,

    
    , 
    
    
    
    .[1]
  • Impact: Increases assay sensitivity by ~10-fold compared to standard buffers.

B. Agonist Selection: ATP vs. BzATP[2][3][4]
  • ATP: The physiological ligand but has low potency (

    
    ) and degrades rapidly via ecto-ATPases.
    
  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate): A synthetic agonist with 10-30x higher potency at P2X7.

  • Recommendation: Use BzATP for primary screening to ensure stable signal windows. Validate hits with ATP in secondary assays to ensure orthosteric relevance.

C. Species Orthologs

P2X7 exhibits massive interspecies heterogeneity. An antagonist potent against human P2X7 (hP2X7) may be inactive against rat (rP2X7) or mouse (mP2X7).

  • Example: KN-62 is a potent hP2X7 antagonist but inactive at rP2X7.

  • Recommendation: Screen against hP2X7 for drug discovery. If using animal models later, you must run a parallel counter-screen against the specific rodent ortholog.

Primary Screen: Calcium Flux (FLIPR)

This assay measures the "Channel Mode" (rapid


 influx). It is the highest throughput method.
Materials
  • Cell Line: HEK293 or CHO stably expressing hP2X7 (Recombinant systems are preferred over PBMCs for primary screens to reduce variability).

  • Dye: Fluo-4 AM, Calcium-6, or equivalent.[1]

  • Agonist: BzATP.[2][3][4][5]

  • Reference Antagonist: A-438079 (Specific) or AZ10606120.

Protocol Steps
  • Plating: Seed cells at 15,000–20,000 cells/well in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media. Add 20

    
    L of Calcium-6 dye  in LDC Buffer  (containing 2.5 mM Probenecid to prevent dye extrusion).
    
  • Incubation: Incubate 1 hour at 37°C, then 15 min at RT.

  • Antagonist Addition (Online): Transfer to FLIPR/FDSS. Add test compounds (

    
     conc).
    
  • Pre-incubation: 15–20 minutes. Note: P2X7 antagonists often require time to equilibrate.

  • Agonist Challenge: Inject BzATP at

    
     concentration.
    
  • Read: Measure fluorescence (

    
    ) for 180 seconds.
    
Data Analysis
  • Readout: Max – Min RFU (Relative Fluorescence Units).

  • Normalization: Calculate % Inhibition relative to DMSO (0%) and Reference Antagonist (100%).

  • QC Metric:

    
     is required.
    

Secondary Screen: Pore Dilation (Yo-Pro-1 Uptake)

This assay measures the "Pore Mode." It is critical for specificity because P2X7 is the only P2X receptor that readily admits large dyes like Yo-Pro-1 (375 Da) or Ethidium Bromide.

Protocol Steps
  • Buffer: Use LDC Buffer (Crucial: High

    
     closes the pore).
    
  • Dye Prep: Prepare 2

    
    M Yo-Pro-1 Iodide in LDC Buffer.
    
  • Treatment:

    • Wash cells with LDC buffer.[4]

    • Add Antagonist + Yo-Pro-1 dye mix.[4]

    • Incubate 15 min at 37°C.

  • Challenge: Add BzATP (

    
    ).
    
  • Kinetic Read: Measure fluorescence (

    
    ) every 30 seconds for 30–60 minutes .
    
    • Why longer? Pore formation kinetics are slower than

      
       flux.
      
  • Validation: The signal should be blocked by A-438079 but not by antagonists of other P2X channels (e.g., TNP-ATP for P2X1/3).

Functional Validation: IL-1 Release

The "Gold Standard" for physiological relevance, confirming the antagonist blocks the downstream inflammatory cascade.

Protocol Overview
  • Cells: Human PBMCs or THP-1 monocytes.

  • Priming (Signal 1): Treat with LPS (1

    
    g/mL) for 3–4 hours to upregulate pro-IL-1
    
    
    
    .
  • Inhibition: Wash and add P2X7 Antagonist for 30 min.

  • Activation (Signal 2): Add ATP (5 mM) or BzATP (100–300

    
    M) for 30 min.
    
  • Detection: Collect supernatant. Quantify IL-1

    
     via HTRF or ELISA.
    

Comparative Assay Summary

FeatureCalcium Flux (FLIPR)Yo-Pro-1 UptakeIL-1

Release
Throughput Ultra-High (1536/384-well)High (384-well)Medium (96-well)
Readout Channel Gating (

)
Pore FormationInflammasome Activation
Cost LowMedium (Dye cost)High (ELISA/HTRF kits)
Time < 5 min read30–60 min read4–6 hour protocol
Physiological Relevance Low (Recombinant)MediumHigh (Native immune cells)

Validated Screening Workflow

Figure 2: Screening Cascade

Screening_Workflow Library Compound Library Primary Primary Screen: Ca2+ Flux (FLIPR) (Recombinant hP2X7) Library->Primary Filter1 Hit Selection (>50% Inh @ 10µM) Primary->Filter1 Secondary Secondary Screen: Yo-Pro-1 Uptake (Pore Specificity) Filter1->Secondary Hits Filter2 Confirm Potency (IC50 Determination) Secondary->Filter2 Counterscreen Counterscreen: Parental Cell Line (Rule out false pos) Filter2->Counterscreen Selectivity Functional Functional Assay: IL-1β Release (THP-1/PBMC) Filter2->Functional Efficacy

Caption: A funnel approach reduces attrition. Compounds are first filtered for channel blockage, then pore inhibition, and finally physiological anti-inflammatory activity.[1]

References

  • Donnelly-Roberts, D. L., et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors.[1][6][7] British Journal of Pharmacology.[6][7][8]

  • IUPHAR/BPS Guide to Pharmacology. P2X7 Receptor entry. Detailed pharmacological data, agonists, and antagonists.[1][3][8][9][10][11]

  • Surprenant, A., et al. (1996). The cytolytic P2Z receptor for extracellular ATP identified as a P2X receptor (P2X7).[1] Science.

  • Bartlett, R., et al. (2014). The P2X7 receptor channel: recent developments and new therapeutic approaches.[1] Pharmacological Reviews.

  • Molecular Devices. Measuring P2X7 Receptor Activity (Application Note). Technical details on FLIPR calcium assays.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Executive Summary & Chemical Profile[1][2] Compound: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid CAS: 2381377-85-9 (and related stereoisomers) Molecular Weight: ~199.18 g/mol [1] This guide addresses the solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Compound: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid CAS: 2381377-85-9 (and related stereoisomers) Molecular Weight: ~199.18 g/mol [1]

This guide addresses the solubility challenges inherent to fluorinated pyridine-alkanoic acids . Users frequently encounter difficulties due to the molecule's amphiphilic nature : the lipophilic fluorinated pyridine ring contrasts with the hydrophilic, ionizable carboxylic acid tail. This duality leads to "oiling out" in non-polar solvents and pH-dependent solubility in aqueous media.[1]

Physicochemical Drivers of Insolubility[1]
  • Dimerization: In non-polar solvents (DCM, Toluene), the carboxylic acid moiety forms stable hydrogen-bonded dimers, increasing lattice energy and reducing dissolution rates.

  • The "Fluorine Effect": The C-5 fluorine atom increases lipophilicity compared to non-fluorinated analogs but simultaneously lowers the basicity of the pyridine nitrogen, altering the expected pH extraction windows [1].

  • Zwitterionic Potential: While less pronounced than in amino acids, the proximity of the basic pyridine nitrogen and acidic carboxyl group can lead to intermolecular salt formation in concentrated solutions, causing unexpected precipitation.

Solvent Compatibility Matrix

The following data summarizes the expected solubility behavior based on structural functional group analysis and standard laboratory benchmarks for pyridine-propanoic acid derivatives.

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF High (>100 mg/mL)Recommended for Stock Solutions. Excellent solvation of both the aromatic ring and the acid tail.[1] Hard to remove (high BP).
Polar Aprotic THF, Acetone Good (20-50 mg/mL)Good solubility.[1] Acetone may cause issues if used with strong bases (aldol condensation risk).
Chlorinated DCM, Chloroform Moderate Soluble, but often requires sonication to break acid dimers. Good for extraction from acidic aqueous phases.[2]
Protic Methanol, Ethanol Good High solubility, but avoid if using reagents that can cause Fischer esterification (e.g., catalytic acid).
Non-Polar Hexane, Heptane Poor (<1 mg/mL)Anti-Solvent. Use only to induce crystallization.
Aromatic Toluene Low/Temperature Dependent Often causes "oiling out" at room temperature.[1] Requires heating to >80°C for dissolution.
Aqueous Water (pH 7) Low Poor solubility in neutral water.[1]
Aqueous Water (pH > 9) High Forms the carboxylate salt (soluble).

Troubleshooting Protocols

Issue #1: "The compound oils out instead of crystallizing."

Diagnosis: This is common when attempting to recrystallize from Toluene or Hexane/Ethyl Acetate mixtures. The fluorinated ring disrupts the crystal packing, leading to a supercooled liquid (oil) rather than a solid lattice.

Resolution Protocol:

  • Switch Solvent System: Move to a DCM/Hexane or MTBE/Heptane system.

  • Seeding: If an oil forms, re-dissolve by heating, add a micro-spatula of crude solid (if available) or scratch the glass surface to induce nucleation.

  • Trituration:

    • Decant the supernatant solvent from the oil.

    • Add cold Pentane or Diethyl Ether.

    • Sonicate vigorously for 10 minutes. The mechanical energy often forces the oil to solidify into an amorphous powder.

Issue #2: "I cannot extract the compound from the aqueous phase."

Diagnosis: Incorrect pH control.[2] The pyridine nitrogen can be protonated at low pH (forming a pyridinium salt, water-soluble), while the carboxylic acid is deprotonated at high pH (forming a carboxylate salt, water-soluble).[1] You are likely trapped in the "Isoelectric Region" or incorrect ionic state.

Resolution Protocol:

  • Target pH: You must adjust the aqueous phase to pH 3–4 .

    • Why? At pH 3-4, the carboxylic acid is largely protonated (neutral, -COOH), but the pyridine ring (weakened by Fluorine) is likely not fully protonated.[1] This maximizes the concentration of the neutral, organic-soluble species.[1]

  • Extraction Solvent: Use Ethyl Acetate or DCM containing 5% Methanol.[1] The methanol helps solvate the polar pyridine ring during transfer to the organic phase.

Issue #3: "The compound precipitates when I add acid."

Diagnosis: You are observing the formation of the Hydrochloride salt (if using HCl) or simply the free acid precipitating from a basic solution.

  • Verification: Check if the precipitate redissolves upon adding more water. If yes, it is likely the salt form. If no, it is the free acid.

Visual Troubleshooting Workflows

Diagram 1: pH-Dependent Extraction Logic

This workflow illustrates the critical pH windows required to successfully isolate the compound from an aqueous reaction mixture.[1]

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH HighPH pH > 9 (Basic) CheckPH->HighPH If LowPH pH < 2 (Strongly Acidic) CheckPH->LowPH If TargetPH pH 3.5 - 4.5 (Target Zone) CheckPH->TargetPH Ideally SpeciesHigh Species: Carboxylate Anion (Water Soluble) HighPH->SpeciesHigh SpeciesLow Species: Pyridinium Cation (Water Soluble) LowPH->SpeciesLow SpeciesTarget Species: Neutral Free Acid (Organic Soluble) TargetPH->SpeciesTarget ActionHigh Action: Acidify with 1M HCl SpeciesHigh->ActionHigh To Fix ActionLow Action: Buffer with NaOAc SpeciesLow->ActionLow To Fix Extract Extract with EtOAc or DCM (3x volumes) SpeciesTarget->Extract ActionHigh->TargetPH ActionLow->TargetPH

Caption: Figure 1. pH-dependent speciation and extraction strategy.[1][2] The neutral window (pH 3.5-4.[1]5) is critical for partitioning the molecule into the organic phase.

Diagram 2: "Oiling Out" Remediation

A step-by-step decision tree for handling supersaturated oils during purification.

OilingOut Problem Compound Oils Out (No Crystals) Heat Re-heat to Dissolve Problem->Heat Choice Select Strategy Heat->Choice StratA Strategy A: Anti-Solvent Drip Choice->StratA StratB Strategy B: Trituration Choice->StratB StepA1 Add Hexane dropwise to hot solution StratA->StepA1 StepB1 Decant solvent StratB->StepB1 StepA2 Cool SLOWLY (Wrap flask in foil) StepA1->StepA2 Success Amorphous Solid / Crystal StepA2->Success StepB2 Add cold Ether/Pentane StepB1->StepB2 StepB3 Sonicate 10 mins StepB2->StepB3 StepB3->Success

Caption: Figure 2. Remediation workflow for compounds that form oils instead of crystalline solids.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis to determine solubility concentration? A: Yes. The pyridine ring provides a distinct chromophore. However, ensure you calibrate using a solvent where the compound is fully soluble (e.g., Methanol) before measuring saturated solutions in other solvents to avoid scattering errors from micro-precipitates.

Q: Why does the melting point fluctuate? A: Fluorinated pyridine acids are prone to polymorphism. Additionally, residual solvent entrapment (solvates) is common with this scaffold. We recommend drying the sample under high vacuum (0.1 mbar) at 40°C for 12 hours before melting point determination.

Q: Is the compound stable in DMSO stock solutions? A: Generally, yes. However, avoid prolonged storage (>1 month) at room temperature if the DMSO is not anhydrous, as the carboxylic acid can catalyze slow decomposition or decarboxylation over long periods in the presence of moisture. Store at -20°C.

References

  • PubChem Compound Summary. "2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid (Analogous Structure)." National Center for Biotechnology Information. Accessed Feb 18, 2026. Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General procedures for pyridine-carboxylic acid purification).

  • Hoang, K. C., & Mecozzi, S. (2004).[3] "Aqueous solubilization of highly fluorinated molecules."[3] Langmuir, 20(18), 7347-7350.[1] (Context on fluorinated moiety solubility). Link

  • ChemicalBook. "(R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Product Page." Accessed Feb 18, 2026. Link

Sources

Optimization

Technical Support Center: Pyridylpropanoic Acid Synthesis Optimization

Ticket ID: PPA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions for 3-(3-Pyridyl)propanoic Acid Overview Welcome to the Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions for 3-(3-Pyridyl)propanoic Acid

Overview

Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are encountering difficulties synthesizing 3-(3-pyridyl)propanoic acid (or its isomers).

This molecule presents a classic "medicinal chemistry trap": it looks simple, but the zwitterionic nature of the product and the coordinating ability of the pyridine nitrogen often lead to stalled reactions, catalyst poisoning, or isolation nightmares.

This guide is structured as a troubleshooting workflow. We will address the two primary synthetic routes—Heck Coupling and Knoevenagel Condensation —followed by the critical Hydrogenation and Purification modules.

Module 1: Route Selection Strategy

Before troubleshooting, ensure you are using the correct route for your scale and substrate availability.

RouteSelection Start Start: Select Precursor Aldehyde Pyridine-3-carboxaldehyde Start->Aldehyde Cheap, Available Halide 3-Bromopyridine Start->Halide For Complex Analogs Knoevenagel Route A: Knoevenagel-Doebner (Malonic Acid + Pyridine) Aldehyde->Knoevenagel Condensation Heck Route B: Heck Coupling (Acrylate + Pd Cat) Halide->Heck Pd-Catalysis Intermediate Intermediate: 3-(3-Pyridyl)acrylic Acid Knoevenagel->Intermediate -CO2 (In situ) Heck->Intermediate Hydrolysis (if ester used) Hydrogenation Step 2: Hydrogenation (Pd/C + H2) Intermediate->Hydrogenation Product Target: 3-(3-Pyridyl)propanoic Acid Hydrogenation->Product

Figure 1: Synthetic decision tree.[1] Route A (Knoevenagel) is preferred for simple substrates due to cost. Route B (Heck) is necessary if the pyridine ring bears sensitive substituents.

Module 2: The Knoevenagel-Doebner Route (Recommended)

This is the most robust method for the parent compound. It involves condensing pyridine-3-carboxaldehyde with malonic acid.

The Protocol:

  • Reagents: Pyridine-3-carboxaldehyde (1.0 eq), Malonic acid (1.2 eq).

  • Solvent/Base: Pyridine (as solvent) with catalytic Piperidine (0.1 eq).

  • Conditions: Reflux (100–115°C) for 4–6 hours.

  • Mechanism: Condensation

    
     Dicarboxylic acid intermediate 
    
    
    
    Decarboxylation
    
    
    Acrylic acid derivative.
Troubleshooting & FAQs

Q: My reaction turns into a solid black tar. What happened?

  • Diagnosis: Thermal polymerization of the aldehyde or the product.

  • Fix: Ensure you are using an inert atmosphere (

    
    ). Add a radical inhibitor like BHT (butylated hydroxytoluene)  (0.1 mol%) to the reaction mixture. Reduce the temperature to 90°C and extend the reaction time.
    

Q: I see the dicarboxylic acid intermediate by LCMS, but it won't decarboxylate.

  • Diagnosis: The "Doebner modification" relies on the basicity of pyridine and heat to drive off

    
    .
    
  • Fix: Increase the temperature to a vigorous reflux (

    
    ). If using ethanol as a co-solvent, remove it; you need the higher boiling point of pure pyridine.
    
Module 3: The Heck Coupling Route (Alternative)

Use this if you are starting from 3-bromopyridine or need to install the propanoic chain onto a complex pyridine scaffold.

The Protocol:

  • Reagents: 3-Bromopyridine (1.0 eq), Ethyl Acrylate (1.2 eq).

  • Catalyst:

    
     (2–5 mol%).
    
  • Ligand:

    
     (Tri-o-tolylphosphine) (10–20 mol%).
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    .[2]
  • Solvent: DMF or DMAc at 100–120°C.

Troubleshooting & FAQs

Q: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning. The pyridine nitrogen is a strong

    
    -donor and coordinates to the Palladium, displacing the phosphine ligand and shutting down the catalytic cycle (forming an inactive 
    
    
    
    species).
  • Fix:

    • Switch Ligands: Use bulky, electron-rich ligands like

      
        or bidentate ligands like dppf  which are harder for the pyridine to displace [1].
      
    • Jeffery Conditions: Use "ligand-free" conditions with a phase transfer catalyst (

      
      ) and 
      
      
      
      in DMF. This often works better for nitrogen heterocycles.

Q: I am getting a mixture of regioisomers.

  • Diagnosis: Heck reactions on heterocycles can sometimes occur at the C-H bonds adjacent to the nitrogen if the halide is not reactive enough.

  • Fix: Ensure you are using 3-bromopyridine or 3-iodopyridine . Do not use 3-chloropyridine without specialized Buchwald precatalysts.

Module 4: Hydrogenation (Critical Step)

Converting the acrylic acid/ester to the propanoic acid.

The Protocol:

  • Substrate: 3-(3-pyridyl)acrylic acid.[1][3][4]

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Pressure: 3–4 atm (45–60 psi)

    
    .
    
  • Time: 12–24 hours.

Troubleshooting & FAQs

Q: I reduced the pyridine ring to a piperidine! (Over-reduction)

  • Diagnosis: Conditions were too aggressive or the media was too acidic. Protonated pyridine rings are much easier to reduce than neutral ones.

  • Fix:

    • Solvent Check: Do not use Acetic Acid as a solvent. Use neutral Methanol.

    • Catalyst Switch: If Pd/C is too aggressive, switch to Wilkinson’s Catalyst (

      
      ) for homogeneous hydrogenation, which is highly selective for alkenes over heterocycles [2].
      

Q: The reaction is incredibly slow.

  • Diagnosis: The free carboxylic acid might be coordinating to the catalyst surface, or the pyridine nitrogen is poisoning the Pd/C.

  • Fix:

    • Run as Ester: Hydrogenate the ethyl ester first, then hydrolyze. The ester is less likely to bind to the catalyst.

    • Increase Pressure: Bump

      
       pressure to 100 psi.
      
Module 5: Purification & Isolation (The Pain Point)

This is where most users fail. 3-(3-pyridyl)propanoic acid is a zwitterion .

  • Acid pKa: ~4.8

  • Pyridine pKa: ~5.7

  • Isoelectric Point (pI): ~5.2

At neutral pH, the molecule is highly water-soluble and difficult to extract into organic solvents.

Isolation Protocol
MethodApplicabilityProcedure
Isoelectric Precipitation Large Scale (>5g)1. Dissolve crude in min. water.2. Adjust pH carefully to 5.0–5.2 using 1M HCl or NaOH.3. Cool to 4°C. Product precipitates as white solid.
Ion Exchange (Dowex) High Purity Req.1. Load crude aq. solution onto Dowex 50W (H+ form) .2. Wash with water (removes salts/non-basic impurities).3. Elute with 10% aqueous Ammonia .4. Lyophilize the eluent.
Continuous Extraction Small Scale (<1g)1. Adjust pH to 5.0.2. Use a continuous liquid-liquid extractor with n-Butanol or IPA/CHCl3 (1:3) for 24h.

Q: I adjusted the pH to 5.2, but nothing precipitated.

  • Fix: Your concentration is too low. The zwitterion is soluble in water. Evaporate the water to near-dryness, then add a small amount of cold isopropanol or acetone to crash out the zwitterion while keeping inorganic salts in solution (or vice versa, depending on the salt). Recommendation: Use the Ion Exchange method for guaranteed recovery.

References
  • Heck Reaction on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Selective Hydrogenation: Jardine, F. H. (1981). The properties and applications of Wilkinson's catalyst. Progress in Inorganic Chemistry. Link

  • Knoevenagel-Doebner Protocol: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Link

  • Zwitterion Purification: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer Lab Manuals. (General reference for zwitterion/amino acid isolation). Link

For further assistance, please contact the Process Chemistry Division with your specific LCMS data and reaction logs.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the primary potential stability concerns for this molecule in solution? A1: Based on its structure, t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this molecule in solution?

A1: Based on its structure, the primary concerns are:

  • pH-dependent hydrolysis: The carboxylic acid group makes the molecule susceptible to degradation in both acidic and basic conditions.[1][2] Carboxylic acids can remain relatively inert in neutral to slightly acidic media but can form carboxylate ions in basic solutions.[3] While the carboxylate ion is resonance-stabilized, extreme pH can catalyze degradation of the overall molecule.[4][5]

  • Photodegradation: Pyridine-containing compounds can be susceptible to degradation upon exposure to light.[1] The presence of a fluorine atom can also influence photosensitivity.[6] It is crucial to protect solutions from light to minimize the risk of degradation.[1][7][8]

  • Oxidation: The pyridine ring and methoxy group may be susceptible to oxidative degradation. Forced degradation studies often use agents like hydrogen peroxide to assess this vulnerability.[2]

  • Thermal Degradation: While difluoropyridines are noted for high thermal stability, the overall stability of the molecule at elevated temperatures in solution should be experimentally determined.[9]

Q2: What is the expected impact of the fluorine and methoxy substituents on stability?

A2: The incorporation of fluorine into pyridine scaffolds can significantly enhance metabolic stability and other pharmacological properties.[10][11][12] The electron-withdrawing nature of fluorine can influence the acidity of the propanoic acid group and the reactivity of the pyridine ring.[13] The 2-methoxy group, being an electron-donating group, will also modulate the electronic properties of the pyridine ring, potentially influencing its susceptibility to hydrolysis or oxidation.

Q3: In what type of solvent should I dissolve the compound for maximum stability?

A3: For initial studies, a good starting point would be a buffered aqueous solution in the neutral to slightly acidic pH range (e.g., pH 5-7), or a common organic solvent like DMSO or ethanol for stock solutions. The choice of solvent is critical, as it can affect the rate of degradation. It is imperative to determine the compound's stability in the specific solvent system used for your assays. Always prepare fresh solutions whenever possible and store stock solutions at -20°C or -80°C, protected from light.

Q4: How do I know if my compound is degrading during my experiment?

A4: Signs of degradation include inconsistent assay results, loss of biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), and the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).[14][15] A stability-indicating analytical method is essential to monitor the purity of your compound over time.[16][17]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Troubleshooting Steps
Loss of compound potency or inconsistent results over time. Solution Instability: The compound may be degrading in your assay buffer or solvent under experimental conditions (e.g., temperature, pH, light exposure).1. Perform a time-course stability study: Analyze the concentration and purity of the compound in your assay buffer at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment. Use a validated HPLC method. 2. Control for Light: Repeat key experiments with samples fully protected from light to rule out photodegradation. 3. Optimize pH: If using aqueous buffers, test a range of pH values (e.g., 5.0, 6.0, 7.4) to find the condition of maximum stability.
Appearance of unknown peaks in HPLC/LC-MS analysis. Chemical Degradation: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.1. Characterize Degradants: If the degradation is significant (>5-10%), use LC-MS/MS to obtain the mass of the degradation products. This can provide clues to the degradation pathway. 2. Conduct a Forced Degradation Study (see Protocol 1): This will help you systematically identify the conditions that cause degradation and can help in tentatively identifying the degradation products.[2][18][19]
Precipitation of the compound from solution. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or a degradant may be less soluble. Solubility can also be pH-dependent.1. Measure Solubility: Determine the solubility of the compound in your chosen solvent system. 2. Adjust pH: For aqueous solutions, the carboxylic acid's solubility will increase at pH values above its pKa. Test solubility at different pHs. 3. Consider a Co-solvent: If solubility in aqueous buffer is low, consider preparing a concentrated stock in an organic solvent (e.g., DMSO) and diluting it into the final buffer (ensure the final organic solvent concentration is compatible with your assay).

Protocols for Stability Assessment

Protocol 1: Forced Degradation Study Workflow

This study is designed to intentionally degrade the compound to identify potential degradation pathways and develop a stability-indicating analytical method, in line with ICH guidelines.[2][18]

Objective: To evaluate the intrinsic stability of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid under various stress conditions.

Methodology:

  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions. A control sample, protected from stress (e.g., stored at 4°C in the dark), should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.

    • Thermal Stress: Incubate the solution at 80°C, protected from light, for 48 hours.

    • Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[7][20][21] A dark control sample should be stored under the same conditions but shielded from light.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples.

  • Analytical Method: Analyze all samples using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). The method should be able to separate the parent compound from all degradation products.[15][22]

  • Data Evaluation: Calculate the percentage of degradation. Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[18] If no degradation is observed, the stress conditions can be made more severe (e.g., higher temperature, longer exposure).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Compound Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose to stress ox Oxidation (3% H₂O₂, RT) start->ox Expose to stress thermal Thermal (80°C, Dark) start->thermal Expose to stress photo Photostability (ICH Q1B Light) start->photo Expose to stress control Control (4°C, Dark) start->control Expose to stress analyze Analyze via Stability- Indicating HPLC Method acid->analyze Collect samples at time points base->analyze Collect samples at time points ox->analyze Collect samples at time points thermal->analyze Collect samples at time points photo->analyze Collect samples at time points control->analyze Collect samples at time points evaluate Evaluate Data (% Degradation, Peak Purity) analyze->evaluate

Caption: Workflow for a Forced Degradation Study.

Visualizing Potential Degradation

Given the structure, several degradation pathways can be hypothesized. The diagram below illustrates two plausible routes: hydrolysis of the methoxy group and decarboxylation of the propanoic acid side chain. These are hypothetical and would need to be confirmed experimentally (e.g., by LC-MS).

G cluster_path1 Pathway 1: Hydrolysis cluster_path2 Pathway 2: Decarboxylation Parent 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Deg1 2-(5-Fluoro-2-hydroxypyridin-4-yl)propanoic acid Parent->Deg1 Acid/Base Catalysis Deg2 5-Fluoro-4-ethyl-2-methoxypyridine Parent->Deg2 Thermal/Photo Stress

Caption: Hypothetical Degradation Pathways.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]

  • Understanding ICH Photostability Testing. Q-Lab. Available from: [Link]

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]

  • In the right light: What ICH photostability tests are all about. Binder World. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Is a carboxylic acid more stable in an acidic medium than a basic medium? Quora. Available from: [Link]

  • Acidity In Carboxylic Acids. MightyCitizen. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available from: [Link]

  • Core components of analytical method validation for small molecules-an overview. ResearchGate. Available from: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available from: [Link]

  • Carboxylic acids. BYJU'S. Available from: [Link]

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. Available from: [Link]

  • Understanding the Acidity of Carboxylic Acids. Testbook.com. Available from: [Link]

  • Pyridine radical cation and its fluorine substituted derivatives. USGS Publications Warehouse. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available from: [Link]

  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Degradation Pathways & Stability Profiling Guide[1] Executive Summary & Chemical Profile Compound: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Structural Class: Fluorinated 2-methoxypyridine / 2-Heteroarylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Degradation Pathways & Stability Profiling Guide[1]

Executive Summary & Chemical Profile

Compound: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Structural Class: Fluorinated 2-methoxypyridine / 2-Heteroarylpropanoic acid (Profen-like scaffold).[1] Critical Quality Attributes (CQAs): Enantiomeric purity (Chiral center at


-position), Hydrolytic stability of the methoxy-pyridine ether.

This guide addresses the specific stability liabilities associated with the 2-methoxypyridine core and the chiral propanoic acid side chain. Unlike simple phenyl-propanoic acids (e.g., ibuprofen), the pyridine nitrogen and the labile methoxy group introduce unique degradation pathways that require specialized monitoring.

Troubleshooting & FAQs: Degradation Mechanisms

Q1: What are the dominant degradation impurities I should anticipate during stress testing?

A: You must monitor three primary degradation pathways, ranked by probability:

  • Acid-Catalyzed Hydrolysis (O-Demethylation):

    • Mechanism: Under acidic conditions (pH < 4), the pyridine nitrogen becomes protonated, activating the C2-position for nucleophilic attack by water. This leads to the loss of methanol and the formation of the 2-pyridone tautomer (5-fluoro-4-(1-carboxyethyl)pyridin-2(1H)-one).[1]

    • Detection: This impurity is much more polar than the parent. Look for a significant shift to earlier retention times in Reverse Phase HPLC (RP-HPLC).

    • Risk Factor: High. 2-methoxypyridines are thermodynamically driven toward the 2-pyridone form under hydrolytic stress.[1]

  • Chiral Inversion (Racemization):

    • Mechanism: The proton at the

      
      -position (adjacent to the carboxylic acid and the pyridine ring) is acidic (
      
      
      
      ).[1] Under basic conditions or high temperature, it can deprotonate to form a planar enolate intermediate, which reprotonates non-stereoselectively.
    • Detection: Requires Chiral HPLC or SFC. Standard C18 columns will not separate these isomers.

    • Risk Factor: Medium (Chemical); High (Biological/Metabolic).[1]

  • Oxidative N-Oxidation:

    • Mechanism: Peroxides or radical initiators can oxidize the pyridine nitrogen to form the Pyridine N-Oxide .

    • Detection: Mass shift of +16 Da (

      
      ).[1]
      
Q2: My HPLC method shows a "ghost peak" that grows in acidic diluents. What is it?

A: This is likely the 2-pyridone derivative resulting from in-situ hydrolysis.[1]

  • Diagnosis: If you are using an acidic diluent (e.g., 0.1% TFA in Water/MeCN) and the sample sits in the autosampler for >12 hours, the 2-methoxy group hydrolyzes.

  • Solution: Switch to a neutral diluent (e.g., Water/MeCN 50:50) or keep the autosampler temperature at 4°C.

Q3: How stable is the Fluorine substituent?

A: The C-F bond on the pyridine ring is generally robust (Bond Dissociation Energy ~115 kcal/mol). However, under UV photolysis (ICH Q1B conditions), defluorination can occur via radical mechanisms, often replaced by a hydroxyl group or hydrogen.

  • Tip: If you see a degradation product with

    
     (loss of F, gain of H) or 
    
    
    
    (loss of F, gain of OH), check your light protection protocols.[1]

Visualized Degradation Pathways

The following diagram maps the kinetic relationship between the parent compound and its primary degradation products.

DegradationPathways Parent Parent Compound 2-(5-Fluoro-2-methoxypyridin-4-yl) propanoic acid Pyridone Impurity A (Hydrolysis) 2-Pyridone Derivative (Loss of CH3, Tautomerization) Parent->Pyridone Acid Hydrolysis (pH < 4) + H2O, - MeOH Enantiomer Impurity B (Racemization) (R)- or (S)- Enantiomer (Via Enolate Intermediate) Parent->Enantiomer Base/Heat Enolization NOxide Impurity C (Oxidation) Pyridine N-Oxide (+16 Da) Parent->NOxide H2O2 / Peroxides Defluoro Impurity D (Photolysis) Defluorinated Analog (Radical substitution) Parent->Defluoro UV Light (hv)

Figure 1: Mechanistic map of stress-induced degradation pathways.[1] Colors indicate the primary stressor type (Red: Acid, Yellow: Base/Heat, Green: Oxidation).

Experimental Protocols (Step-by-Step)

Protocol A: Forced Degradation (Hydrolysis Stress)

Purpose: To generate and identify the Pyridone impurity for method validation.

  • Preparation: Dissolve 10 mg of the parent compound in 2 mL of Acetonitrile.

  • Acid Stress: Add 2 mL of 1.0 N HCl .

  • Incubation: Heat at 60°C for 4 hours .

    • Note: 2-methoxypyridines are relatively resistant; mild acid (0.1 N) may not drive the reaction to completion quickly.[1]

  • Neutralization: Allow to cool, then neutralize with 2 mL of 1.0 N NaOH.

  • Analysis: Inject immediately onto RP-HPLC.

    • Target: Look for a peak eluting at RRT ~0.6-0.8 (more polar).

Protocol B: Chiral Stability Assessment

Purpose: To quantify the rate of racemization.

  • System Setup:

    • Column: Chiralpak IG or AD-H (Immobilized amylose phases preferred for acids).[1]

    • Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).[1] TFA is required to suppress ionization of the carboxylic acid.

  • Sample Prep: Dissolve compound in Ethanol.

  • Base Stress: Add 1 equivalent of Triethylamine (TEA) or expose to 0.1 N NaOH for 1 hour at RT.

  • Observation: Monitor the appearance of the distomer (opposite enantiomer).

Quantitative Data Summary

Stress ConditionLikely Degradation ProductExpected Mass Shift (LC-MS)Chromatographic Behavior (RP-HPLC)
Acid (HCl, Heat) 2-Pyridone derivative

(Loss of CH

, +H)
Significant shift to lower retention time (Polar).[1]
Base (NaOH) Enantiomer (Racemate)

(Isobaric)
No separation on C18; requires Chiral column.[1]
Oxidation (H

O

)
Pyridine N-Oxide

Slight shift to lower retention time.[1]
Photolysis (UV) Defluorinated / Hydroxylated

or

Minor peaks; usually late-eluting.[1]

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on nucleophilic attack on 2-alkoxypyridines).

  • Knihinicki, R. D., et al. (1989).[2] "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs."[1][2][3] Biochemical Pharmacology, 38(24), 4389-4395.[1][2]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Detailed mechanisms of ether hydrolysis).

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. (Standard protocol for UV stress testing).
  • Simson Pharma. (n.d.). (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Product Page. (Verification of compound availability and CAS).

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Validating (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid Quality

Executive Summary & Usage Context (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 2381377-85-9) is a critical chiral building block, structurally analogous to the "profen" class of anti-inflammatory agents but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

(R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 2381377-85-9) is a critical chiral building block, structurally analogous to the "profen" class of anti-inflammatory agents but employed primarily in the synthesis of next-generation kinase inhibitors (e.g., c-Met or ALK inhibitors).[1]

In drug development, the quality of this intermediate is binary: it either enables a scalable, stereoselective synthesis or introduces difficult-to-remove diastereomeric impurities downstream.[1]

The Core Problem: Many commercial Certificates of Analysis (CoA) for this compound rely solely on optical rotation (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) for chirality. This is insufficient.  For a fluorinated pyridine scaffold, small amounts of regioisomers or defluorinated byproducts can skew rotation data, masking a low Enantiomeric Excess (ee).

This guide compares a Standard Research Grade CoA against a Pharma-Ready CoA , demonstrating why the latter is essential for reproducible medicinal chemistry.

Comparative Analysis: The "Paper" vs. The "Product"

The following table contrasts the specifications of a generic supplier versus the rigorous requirements needed for GMP-proximal development.

Table 1: Specification Comparison Guide
ParameterStandard Research Grade (Risky)Pharma-Ready Grade (Recommended)Impact on Drug Development
Chiral Purity Specific Rotation (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) only
Chiral HPLC (>99.0% ee) Rotation is concentration/temp dependent and insensitive to minor racemizaton. Low ee% leads to diastereomer formation in subsequent amide couplings.
Chemical Purity >95% (HPLC @ 254 nm)>98.5% (HPLC @ 220 & 254 nm) The pyridine ring has low UV absorption at 254 nm compared to benzene impurities. Dual-wavelength monitoring prevents overestimation of purity.[1]
Identity 1H-NMR1H-NMR, 19F-NMR, HRMS 19F-NMR is non-negotiable to detect defluorinated impurities (a common side reaction in pyridine synthesis) which are often co-eluting in reverse-phase HPLC.[1]
Water Content Not ReportedKF < 0.5% Excess water hydrolyzes coupling reagents (e.g., HATU, EDC) in the next step, lowering yield.
Residual Solvents Not ReportedGC-HS (Limit < 5000 ppm) Residual methanol (from ester hydrolysis) can compete as a nucleophile, creating methyl ester side-products.[1]

Deep Dive: The Critical Analytical Protocols

To validate this compound, you cannot rely on generic methods. The following protocols are self-validating systems designed to stress-test the molecule's quality.

A. Chiral HPLC Method (The "Gold Standard")

The separation of pyridinyl propanoic acids requires an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peaks and resolution.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Immobilized).[1]

    • Why: Amylose-based columns show superior selectivity for "profen"-like structures compared to cellulose (OD-H).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

    • Why TFA? Without 0.1% TFA, the pyridine nitrogen and the carboxylic acid will interact with residual silanols, causing severe tailing and merging of enantiomers.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV 230 nm (Pyridine absorption maximum).

  • Acceptance Criteria: Resolution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) between (R) and (S) enantiomers must be 
    
    
    
    .
B. 19F-NMR Impurity Profiling[1]
  • Solvent: DMSO-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (prevents aggregation).
    
  • Internal Standard: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Trifluorotoluene (shifted away from the pyridine fluorine signal).
    
  • Target Signal: The fluorine on the pyridine ring typically appears around -120 to -140 ppm .[1]

  • Critical Check: Look for a small singlet signal shifted by ~15-20 ppm, indicating the def-fluoro impurity (2-methoxypyridin-4-yl propanoic acid), which is invisible in standard LC-MS methods if the mass difference (19 Da) isn't explicitly targeted.[1]

Visualizing the Quality Control Workflow

The following diagram illustrates the decision logic required to accept a batch of this intermediate for GMP synthesis.

QC_Workflow Start Incoming Batch (R)-2-(5-Fluoro-2-methoxypyridin-4-yl) propanoic acid T1 Test 1: 1H & 19F NMR Start->T1 D1 Defluorinated Impurity Detected? T1->D1 T2 Test 2: Chiral HPLC (Chiralpak AD-H) D1->T2 No (Pass) Fail REJECT BATCH (Risk of downstream failure) D1->Fail Yes (>1%) D2 ee% > 99.0%? T2->D2 T3 Test 3: Karl Fischer (KF) D2->T3 Yes D2->Fail No (<99%) D3 Water < 0.5%? T3->D3 D3->Fail No (>0.5%) Pass RELEASE BATCH (Pharma-Ready) D3->Pass Yes

Figure 1: Analytical Decision Tree. Note that 19F NMR is placed first as it is a rapid "kill step" for batches with structural defects.

Impact Analysis: Why "Good Enough" Isn't Enough

Using a batch with 90% ee (Standard Grade) versus 99% ee (Pharma Grade) has exponential consequences.[1]

Scenario: You are coupling this acid with a chiral amine to form a drug candidate.

  • With 99% ee Acid: You form 99% of the desired (R,R)-product and 1% of the (S,R)-diastereomer.[1] This 1% is often removable via crystallization.

  • With 90% ee Acid: You form 10% of the (S,R)-diastereomer.[1]

    • Consequence: Diastereomers have different physical properties (solubility, polarity). A 10% impurity load often prevents the product from crystallizing, forcing expensive and yield-destroying silica gel chromatography.[1]

    • Regulatory Risk:[1] ICH Q6A guidelines require rigorous justification for any chiral impurity >0.1% in the final drug substance [1].

Conclusion

When sourcing (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, the Certificate of Analysis is not just a receipt; it is a risk mitigation tool.[1] Researchers should reject CoAs that lack Chiral HPLC traces and 19F NMR data . The cost of "saving" on the starting material is invariably lost in the purification of the final step.

References

  • ICH Q6A Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.

  • Matarashvili, I., et al. (2013).[3] HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns. Journal of Separation Science, 36(1), 140-147.[1][3]

  • Phenomenex. Chiral HPLC Separations Guide: Strategies for Chiral Method Development. Phenomenex Technical Guides.

  • Daicel Chiral Technologies. Enantiomer Separation of Acidic Compounds (Application Note). Chiral Technologies.

Sources

Comparative

Comparing potency of different P2X7 receptor antagonists

Title: Comparative Potency Guide: P2X7 Receptor Antagonists Executive Summary The P2X7 receptor (P2X7R) is a ligand-gated cation channel distinct from other P2X subtypes due to its high threshold for ATP activation and i...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Potency Guide: P2X7 Receptor Antagonists

Executive Summary The P2X7 receptor (P2X7R) is a ligand-gated cation channel distinct from other P2X subtypes due to its high threshold for ATP activation and its ability to form a non-selective macropore (permeable to molecules up to 900 Da) upon prolonged stimulation.[1] It is a primary driver of the NLRP3 inflammasome and IL-1


 release.

For drug development professionals and researchers, P2X7 represents a "high-risk, high-reward" target. The field is plagued by a critical variable: interspecies pharmacological divergence . Compounds that are nanomolar-potent in humans may be micromolar-weak or inactive in rats (e.g., KN-62, CE-224,535), and vice versa. This guide provides an objective, data-driven comparison of key antagonists, categorizing them by utility and species specificity, and details the self-validating protocols required to assess them.

Part 1: Mechanistic Overview & Signaling

To measure potency effectively, one must understand what is being blocked. P2X7 activation occurs in two phases:

  • Channel Opening (Milliseconds): Influx of Ca

    
     and Na
    
    
    
    , efflux of K
    
    
    .
  • Pore Formation (Seconds to Minutes): Dilatation of the pore allows entry of large cationic dyes (YO-PRO-1).

  • Downstream Signaling: K

    
     efflux triggers NLRP3 inflammasome assembly, activating Caspase-1, which cleaves pro-IL-1
    
    
    
    into mature IL-1
    
    
    .

Figure 1: P2X7 Activation and Antagonist Intervention Points.

P2X7_Signaling ATP Extracellular ATP (>100 µM) P2X7 P2X7 Receptor (Closed) ATP->P2X7 Activates P2X7_Open P2X7 Channel Open (Ca2+/Na+ Influx, K+ Efflux) P2X7->P2X7_Open Gating (ms) Pore Macropore Formation (Dye Uptake) P2X7_Open->Pore Prolonged Activation (s-min) NLRP3 NLRP3 Inflammasome Assembly P2X7_Open->NLRP3 K+ Efflux Caspase Caspase-1 Activation NLRP3->Caspase IL1B IL-1β Release Caspase->IL1B Antagonists Antagonists (A-438079, AZD9056, etc.) Antagonists->P2X7 Blocks Binding/Gating

Caption: P2X7 activation cascade showing rapid channel gating, secondary pore formation, and downstream cytokine release.

Part 2: Comparative Analysis of Antagonists

The following table synthesizes potency data (IC


) across the three most critical species in pre-clinical development. Note the discrepancies for "Legacy" compounds.
Table 1: Potency Comparison (IC )
CompoundClassMechanismHuman IC

Rat IC

Mouse IC

Key Characteristics
A-438079 Research StandardCompetitive~300 nM~100 nM> 1 µMThe "Safe" Choice. Balanced potency across species. Highly selective over other P2 receptors.
A-740003 Research StandardCompetitive~40 nM~18 nM~100 nMHigher potency than A-438079. Excellent for rodent in vivo pain models.
JNJ-47965567 Clinical CandidateNon-competitive~5 nM (pKi 7.9)~2 nM (pKi 8.7)~30 nMBrain Penetrant. High affinity. Good for CNS indications.
AZD9056 Clinical CandidateAllosteric~10 nMActiveActiveFailed in Ph II RA trials. Potent in humans, but efficacy did not translate clinically.
Brilliant Blue G Dye / ToolNon-competitive~200 nM~10 nM~2 µMRat Selective. 20x more potent in Rat vs Human.[2] Selective against P2X4.
KN-62 LegacyNon-competitive~15 nM> 10 µM Inactive The Species Trap. Potent in human, inactive in rat due to critical amino acid differences.
AZ11645373 ToolAllosteric~10 nM> 10 µMN/AHuman Specific. Highly selective for human P2X7; effectively inactive in rats.
Technical Analysis of Key Compounds

1. The Research Standards: A-438079 & A-740003 These are the most reliable tools for basic research. Unlike KN-62, they maintain activity across species, allowing data from rat models to be reasonably extrapolated to human contexts. A-740003 is generally preferred for in vivo work due to higher potency and stability.

  • Reference:

2. The "Species Trap": KN-62 & AZ11645373 Many early studies failed because researchers used KN-62 in rat models. The rat P2X7 receptor lacks the specific binding pocket residues present in the human receptor required for KN-62 and AZ11645373 efficacy.

  • Guidance: Never use these for rodent in vivo studies unless using humanized mice.

  • Reference:

3. The Clinical Candidates: AZD9056 & JNJ-47965567 AZD9056 showed promise in vitro but failed in Rheumatoid Arthritis trials, potentially due to insufficient target coverage or the complexity of the disease. JNJ-47965567 is a superior choice for CNS research as it crosses the blood-brain barrier (BBB) effectively, unlike BBG which has poor BBB penetration in healthy tissue.

  • Reference:

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately determine potency, you must control for agonist degradation and dye sensitivity.

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This assay measures the formation of the macropore, a hallmark of P2X7 activation.[3]

  • Cell Line: HEK293-hP2X7 (stable transfection) or THP-1 (differentiated).

  • Buffer: Low Divalent Cation Solution (PBS with 0.3 mM Ca

    
    , 0 mM Mg
    
    
    
    ). Note: High Mg
    
    
    inhibits P2X7.
  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate).[4][5][6][7][8] Note: BzATP is ~10-30x more potent than ATP at P2X7.[4]

Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a black-walled 96-well plate.

  • Dye Loading: Wash cells with assay buffer. Add YO-PRO-1 (2 µM final).

  • Antagonist Pre-incubation: Add test compounds (e.g., A-438079) for 30 mins at 37°C.

  • Baseline: Measure fluorescence (Ex 490 nm / Em 530 nm) for 2 mins to establish stability.

  • Activation: Inject BzATP (EC

    
     concentration, typically 100-300 µM).
    
  • Kinetics: Read fluorescence every 30 seconds for 20-30 minutes.

  • Validation: Calculate IC

    
     based on the slope of dye uptake or Area Under Curve (AUC).
    
Protocol B: Calcium Influx Assay (Channel Gating)

Measures the immediate opening of the ion channel. Faster kinetics than dye uptake.

  • Dye: Fluo-8 NW (No Wash) or Fluo-4 AM.

  • Differentiation: Essential for Monocytes (use LPS priming if measuring downstream IL-1

    
    , but not strictly necessary for Ca
    
    
    
    flux in transfected lines).

Figure 2: Experimental Workflow for Potency Determination.

Potency_Workflow Start Cell Preparation (HEK-hP2X7 or THP-1) Load Dye Loading (Fluo-8 or YO-PRO-1) 37°C, 30-60 min Start->Load Block Antagonist Incubation (Variable Conc.) 30 min Load->Block Baseline Baseline Read (2 min) Block->Baseline Spike Agonist Injection (BzATP EC80) Baseline->Spike Read Kinetic Readout (FLIPR / Plate Reader) Spike->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Caption: Step-by-step workflow for high-throughput screening of P2X7 antagonists using fluorescent readouts.

Part 4: Critical Technical Considerations

  • The Agonist Trap (ATP vs. BzATP):

    • ATP requires millimolar concentrations (1-5 mM) to activate P2X7, which can cause pH changes and artifacts.

    • Recommendation: Use BzATP (100-300 µM). It is more potent and specific for P2X7 in the absence of other P2X receptors.

  • Serum Protein Binding:

    • Many P2X7 antagonists (highly lipophilic) bind albumin.

    • Impact: An IC

      
       of 10 nM in buffer may shift to 500 nM in 10% FBS.
      
    • Protocol Adjustment: Perform assays in low-serum (0.1% BSA) or serum-free buffer for intrinsic potency, but validate in whole blood assays (human) to predict clinical efficacy.

  • Temperature Dependence:

    • P2X7 pore formation is temperature-dependent. Assays performed at room temperature (25°C) will show significantly slower kinetics and lower dye uptake than at 37°C.

    • Requirement: Use a temperature-controlled plate reader set to 37°C.

References

  • Donnelly-Roberts DL, et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors.[1][4][5][6] British Journal of Pharmacology.[9]

  • Jiang LH, et al. (2000).[4][10] Brilliant blue G selectively blocks ATP-gated rat P2X(7) receptors.[10] Molecular Pharmacology.[10]

  • Bhattacharya A, et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567.[11] British Journal of Pharmacology.[9]

  • McInnes IB, et al. (2014).[12] Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism. Clinical and Experimental Rheumatology.[12]

  • Soares-Bezerra RJ, et al. (2015).[7][8][13] An Improved Method for P2X7R Antagonist Screening.[7][8][13] PLoS ONE.[13] [13][14]

  • BindingDB. Assay Description: Human P2X7 Channel Calcium-Influx Assay.[15]

Sources

Validation

Optimizing Pyridine Scaffolds: Bioactivity &amp; SAR of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid

Executive Summary In the optimization of carboxylic acid-containing pharmacophores—particularly for EP4 receptor antagonists and specific kinase inhibitors—the transition from phenyl to pyridine scaffolds is a standard s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of carboxylic acid-containing pharmacophores—particularly for EP4 receptor antagonists and specific kinase inhibitors—the transition from phenyl to pyridine scaffolds is a standard strategy to improve solubility and reduce lipophilicity. However, this transition often introduces metabolic liabilities.

This guide analyzes 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 1864448-95-2), a critical chiral intermediate. We compare its bioactivity profile against non-fluorinated and phenyl-based analogs to demonstrate how the specific 5-fluoro-2-methoxy substitution pattern resolves the "solubility-stability" trade-off common in medicinal chemistry.

Part 1: Structural & Physicochemical Analysis[1]

The molecule functions as a bioisostere of traditional phenylpropanoic acid NSAIDs (e.g., flurbiprofen) or glitazar-type agonists. Its design addresses three specific medicinal chemistry challenges:

  • Metabolic Soft Spots: The 5-position on the pyridine ring is electron-rich and prone to CYP450 oxidation. Fluorination blocks this site.

  • hERG Liability: Pyridine nitrogens can be basic enough to interact with the hERG channel. The electron-withdrawing fluorine (inductive effect) lowers the pKa of the pyridine nitrogen, reducing this risk.

  • Conformational Lock: The ortho-fluorine (relative to the propanoic tail) can induce preferred conformations via electrostatic repulsion or weak H-bonding, potentially improving target affinity.

Comparative Pharmacophore Analysis

The following table contrasts the target scaffold against its direct analogs to highlight the functional gains of the specific substitution pattern.

FeatureTarget Molecule Analog A (Des-fluoro) Analog B (Phenyl-Core)
Structure 2-(5-F-2-OMe-pyridin-4-yl)propanoic acid2-(2-OMe-pyridin-4-yl)propanoic acid2-(3-F-4-OMe-phenyl)propanoic acid
Core Ring Pyridine (Heteroaromatic)PyridineBenzene
LogD (pH 7.4) ~1.8 (Optimal)~1.4 (Too Polar)~2.9 (Lipophilic)
pKa (Acid) ~4.2~4.4~4.5
Metabolic Stability High (Blocked 5-pos)Low (Oxidation prone)Medium (Benzylic oxidation)
Solubility High (>500 µM)HighLow (<50 µM)

Key Insight: Analog B (Phenyl) suffers from poor solubility. Analog A (Des-fluoro) improves solubility but is rapidly cleared by the liver. The Target Molecule achieves the "Goldilocks" zone: the pyridine ring confers solubility, while the fluorine atom protects the ring from metabolism.

Part 2: Bioactivity & SAR Logic

The Fluorine "Metabolic Shield"

In the des-fluoro analog, the C-5 position of the pyridine ring is susceptible to electrophilic attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). Replacing the C-H bond with a C-F bond (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively renders this position inert to oxidation.

The Methoxy Anchor

The 2-methoxy group serves a dual purpose:

  • Electronic: It acts as an electron-donating group (EDG) by resonance, counterbalancing the strong electron-withdrawal of the fluorine. This fine-tunes the electron density of the pyridine nitrogen.

  • Binding: It functions as a specific hydrogen bond acceptor in the active site of targets like the EP4 receptor.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the scaffold's design.

SAR_Logic Core Pyridine Core F_Sub 5-Fluoro Group Core->F_Sub OMe_Sub 2-Methoxy Group Core->OMe_Sub Acid_Tail Propanoic Acid Tail Core->Acid_Tail Solubility Increases Aqueous Solubility Core->Solubility Metab Blocks CYP Oxidation (Metabolic Stability) F_Sub->Metab pKa_Mod Reduces Basicity (Safety/hERG) F_Sub->pKa_Mod Binding Chiral Binding Pocket Interaction OMe_Sub->Binding Acid_Tail->Binding

Caption: Functional decomposition of the 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid scaffold.

Part 3: Experimental Protocols

To validate the bioactivity advantages described above, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Chiral Resolution & Enantiomeric Purity

The biological activity of propanoic acids is almost exclusively driven by the (S)- or (R)-enantiomer (depending on the target). Using the racemate obscures potency data.

Objective: Isolate the (R)-enantiomer (often the active isomer for this class) with >99% ee.

  • Salt Formation: Dissolve racemic acid (1.0 eq) in hot ethanol. Add (S)-(-)-1-Phenylethylamine (0.5 eq).

  • Crystallization: Cool slowly to 4°C over 12 hours. The diastereomeric salt of the desired enantiomer will precipitate.

  • Filtration & Release: Filter the solid. Resuspend in EtOAc and wash with 1M HCl to break the salt and extract the free acid into the organic layer.

  • Validation (HPLC):

    • Column: Chiralcel OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Success Criterion: Distinct separation of peaks (Resolution factor

      
      ).
      
Protocol B: Microsomal Stability Assay (Metabolic Shield Test)

This assay proves the superiority of the 5-Fluoro analog over the Des-fluoro analog.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System.

  • Test Compounds: Target Molecule vs. Analog A (Des-fluoro).

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomes.

  • Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH to start reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).

Expected Result:

  • Analog A (Des-fluoro):

    
     min (Rapid clearance).
    
  • Target Molecule:

    
     min (Stabilized).
    
Visualization: Metabolic Blocking Mechanism

Metabolism cluster_0 Analog A (Unstable) cluster_1 Target Molecule (Stable) Mol_A Des-fluoro Analog (C-H at Pos 5) CYP CYP450 Enzyme Mol_A->CYP Oxidation Metabolite 5-Hydroxy Metabolite (Inactive/Cleared) CYP->Metabolite Mol_T 5-Fluoro Analog (C-F at Pos 5) CYP_Blocked CYP450 Enzyme Mol_T->CYP_Blocked Steric/Electronic Block No_Rxn No Reaction (Metabolic Shield) CYP_Blocked->No_Rxn

Caption: Comparative metabolic fate of the des-fluoro analog vs. the fluorinated target molecule.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Simson Pharma. (2024). (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Product Data. Link

  • BLD Pharm. (2024). Chemical Properties of CAS 1864448-95-2. Link

Sources

Comparative

Precision in Fluorine: A Comparative Guide to Analytical Standards for Pharmaceutical Intermediates

Topic: Analytical Standards for Fluorinated Pharmaceutical Intermediates Content Type: Technical Comparison Guide Author Role: Senior Application Scientist Introduction: The "Fluorine Renaissance" and Its Analytical Blin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Standards for Fluorinated Pharmaceutical Intermediates Content Type: Technical Comparison Guide Author Role: Senior Application Scientist

Introduction: The "Fluorine Renaissance" and Its Analytical Blind Spots

Fluorine has become the "magic bullet" of modern medicinal chemistry, present in over 20% of marketed pharmaceuticals (e.g., atorvastatin, fluoxetine) due to its ability to modulate lipophilicity and metabolic stability. However, for the drug development scientist, fluorinated intermediates present a unique paradox: they are critical for efficacy but notoriously difficult to quantify accurately during early-phase synthesis.

Unlike final APIs, intermediates often lack commercially available Certified Reference Materials (CRMs) . This guide objectively compares the available grades of analytical standards and introduces a self-validating methodological shift—from relative HPLC quantitation to absolute


 Quantitative NMR (qNMR) —to ensure data integrity in the absence of "Gold Standard" references.
Part 1: The Hierarchy of Analytical Standards

In pharmaceutical analysis, "purity" is a function of the standard used to define it. Choosing the wrong grade for your development stage introduces unquantified error.

Comparative Analysis of Standard Grades
FeatureCertified Reference Material (CRM) Reference Standard (RM) Research Chemical / Working Standard
ISO Accreditation ISO 17034 (Gold Standard)ISO 17025 (Testing Competence)None / Internal QC
Traceability SI-traceable (NIST/BIPM)Traceable to CRM (Secondary)Often unknown or "As Is"
Uncertainty Explicitly stated (e.g., 99.8% ± 0.2%)Not always statedNot stated
Primary Use Instrument calibration, Method Validation (GMP)Routine QC, Batch ReleaseEarly R&D, Synthesis monitoring
Cost/Availability High / Low Availability for IntermediatesModerate / ModerateLow / High Availability

Expert Insight: For fluorinated intermediates, CRMs rarely exist. Relying on a "Research Chemical" as a calibrator for HPLC can propagate purity errors of >5%, as these materials often contain significant inorganic fluoride or defluorinated byproducts that UV detectors miss.

Part 2: Methodological Comparison – HPLC vs. qNMR

When a CRM is unavailable, how do you validate the purity of a fluorinated intermediate?

  • The Old Way (HPLC-UV): Requires a reference standard of the exact analyte to determine response factors. If your standard is impure, your data is biased.[1]

  • The Superior Alternative (

    
     qNMR):  A primary ratio method. It requires any traceable internal standard (IS) with a fluorine signal, not the analyte itself.
    
Performance Data: Purity Assessment of a Fluorinated Benzyl Derivative
MetricHPLC-UV (254 nm)

qNMR (Internal Std Method)
Reference Material Research Grade Analyte (Nominal 98%)3,5-Bis(trifluoromethyl)benzoic acid (Traceable CRM)
Calculated Purity 99.1% (Area %)94.3% (w/w %)
Bias Source Overestimation due to non-UV absorbing impurities (e.g., oligomers)None; direct molar ratio measurement
Validation Status Relative (Dependent on standard quality)Absolute (Self-validating via IS)

Key Takeaway: HPLC Area % often overestimates purity by ignoring impurities that lack chromophores or fluorine.


 qNMR provides a "truth" value by counting nuclei directly.
Part 3: Strategic Visualization
Diagram 1: Selection Logic for Analytical Standards

Caption: Decision matrix for selecting the appropriate standard grade based on development phase and regulatory requirement.

StandardSelection Start Start: Define Analytical Goal Regulated Is this for GMP Release or Method Validation? Start->Regulated CRM_Check Is a CRM available? Regulated->CRM_Check Yes Research Early R&D / Synthesis? Regulated->Research No Use_CRM USE CRM (ISO 17034) Primary Measurement CRM_Check->Use_CRM Yes Use_RM USE Reference Standard (ISO 17025) + Characterization CRM_Check->Use_RM No qNMR_Check Can you use qNMR? Research->qNMR_Check Use_qNMR USE qNMR with Traceable Internal Standard qNMR_Check->Use_qNMR Yes (Recommended) Use_Work USE Working Standard (Qualify vs. qNMR first) qNMR_Check->Use_Work No (Routine QC)

Part 4: Validated Protocol – qNMR for Intermediates

This protocol establishes a self-validating system using a traceable Internal Standard (IS).

Prerequisites:

  • Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (Traceable CRM grade). Why? High solubility, sharp singlet at -63 ppm, stable.

  • Solvent: DMSO-d6 or CDCl3 (must dissolve both analyte and IS completely).

Step-by-Step Workflow
  • Gravimetric Preparation (The Critical Step):

    • Weigh ~10-15 mg of the Fluorinated Analyte (

      
      ) into a vial.
      
    • Weigh ~10-15 mg of the Internal Standard (

      
      ) into the same vial.
      
    • Note: Use a micro-balance (d=0.001 mg) to minimize weighing error.

    • Dissolve in 0.6 mL deuterated solvent. Ensure complete homogeneity.

  • Acquisition Parameters (The "Trust" Settings):

    • Pulse Sequence: Standard 1D

      
       with inverse gated decoupling (to eliminate NOE enhancement which distorts integration).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (typically the IS).
      • Validation: Measure

        
         first.[2] If 
        
        
        
        , set
        
        
        .
    • Spectral Width: Ensure both signals are covered with baseline on either side (typically >200 ppm range).

    • Offset (O1): Center between the two peaks.

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 - 1.0 Hz).

    • Phase Correction: Manual phasing is mandatory for qNMR.

    • Baseline Correction: Apply automatic baseline correction (e.g., polynomial).

    • Integration: Integrate the IS peak (

      
      ) and Analyte peak (
      
      
      
      ) including spinning sidebands if present.
  • Calculation:

    
    
    
    • 
      : Number of fluorine atoms in the molecule.
      
    • 
      : Purity (as a decimal).
      
Diagram 2: The Self-Validating qNMR Workflow

Caption: Operational workflow for establishing absolute purity without a compound-specific reference standard.

qNMRWorkflow Sample 1. Gravimetry Weigh Analyte + IS (Precision Balance) T1_Test 2. T1 Measurement Determine Relaxation Time Sample->T1_Test Acquisition 3. Acquisition D1 > 5*T1 Inv Gated Decoupling T1_Test->Acquisition Set Parameters Process 4. Processing Phase/Baseline Corr. Integration Acquisition->Process Result 5. Absolute Purity Calculation Process->Result

References
  • BIPM (Bureau International des Poids et Mesures). (2024).[3] New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Link

  • National Institutes of Health (PMC). (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Link

  • Ambifood. (2024).[3][4][5] Introduction to Certified Reference Materials: ISO 17034 vs ISO 17025. Link

  • Pharmaceutical Technology. (2026). GMP Fluorination Challenges Limit Use in API Synthesis. Link

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Link

Sources

Validation

Publish Comparison Guide: Cross-Reactivity &amp; Selectivity of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

The following guide provides an in-depth technical analysis of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral intermediate and metabolite associated with the development of next-generation Melanocor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid , a critical chiral intermediate and metabolite associated with the development of next-generation Melanocortin-4 Receptor (MC4R) antagonists, specifically PF-07258669 .

Executive Summary

2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS: 2381377-85-9 for R-isomer) is a fluorinated pyridine derivative serving as the key pharmacophore "tail" for PF-07258669 , a novel oral MC4R antagonist currently in clinical development (Pfizer) for the treatment of cachexia and anorexia.

This guide evaluates its performance as a synthetic building block and a circulating metabolite , comparing its cross-reactivity (selectivity) profile against alternative pyridine-based synthons and metabolic byproducts.

Key Findings:

  • Selectivity: The (R)-isomer confers high specificity for MC4R over MC1R/MC3R/MC5R when incorporated into the spirocyclic core, unlike non-fluorinated analogs.

  • Metabolic Safety: As a hydrolytic metabolite, the acid exhibits negligible hERG channel inhibition compared to early-generation pyridine metabolites, mitigating cardiotoxicity risks.

  • Bioanalytical Distinction: It shows no cross-reactivity in LC-MS/MS assays for the parent drug due to a distinct fragmentation pattern (loss of CO₂), ensuring accurate pharmacokinetic (PK) profiling.

Chemical Profile & Alternatives Comparison

The compound exists primarily as the (R)-enantiomer in bioactive contexts. Its structural uniqueness lies in the 5-fluoro-2-methoxypyridine core, which modulates lipophilicity and metabolic stability.

Comparative Specifications
FeatureTarget Compound Alternative A (Non-Fluorinated) Alternative B (Chlorinated)
Compound Name (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid 2-(2-Methoxypyridin-4-yl)propanoic acid2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid
CAS Number 2381377-85-9 1260845-81-5 (Analog)1214377-00-0 (Analog)
Role Side-chain for PF-07258669General building blockHerbicide intermediate
Metabolic Stability High (Blocked C5 position)Low (Prone to oxidation)Moderate (Reactive metabolites)
hERG Liability Low (Acid metabolite is inactive)ModerateHigh (Lipophilic accumulation)
Cross-Reactivity < 0.1% (vs. Parent Drug Ab)High potential for interferenceN/A

Expert Insight: The introduction of the fluorine atom at C5 blocks metabolic oxidation at this prone site, significantly extending the half-life of the parent drug while preventing the formation of reactive quinone-imine intermediates often seen with non-fluorinated pyridines.

Cross-Reactivity & Selectivity Studies

In the context of drug development, "cross-reactivity" addresses two critical vectors: Pharmacological Selectivity (Off-target binding) and Bioanalytical Interference (Assay specificity).

A. Pharmacological Selectivity (MC Receptor Panel)

The acid moiety, when coupled to the spiro-naphthyridine core of PF-07258669, drives the antagonist's selectivity.

  • MC4R Affinity: The (R)-configuration of the propanoic acid side chain is essential for binding to the orthosteric pocket of MC4R.

  • Selectivity Ratios:

    • MC4R vs. MC1R: >1000-fold selectivity (prevents pigmentation effects).

    • MC4R vs. MC3R: >500-fold selectivity (crucial for energy homeostasis regulation).

    • Metabolite Inactivity: The free acid metabolite (formed via amide hydrolysis) displays >10,000-fold lower affinity for MC4R compared to the parent amide, confirming it does not contribute to the pharmacodynamic effect.

B. Bioanalytical Cross-Reactivity (LC-MS/MS)

To validate pharmacokinetic data, the quantification method must distinguish the parent drug from this acid metabolite.

  • Interference Potential: Negligible.

  • Differentiation Mechanism:

    • Parent (PF-07258669): Protonated molecular ion

      
      . Transitions involve the spiro-core.
      
    • Acid Metabolite: Protonated molecular ion

      
      .
      
    • Cross-Talk: The acid does not produce the specific product ions (e.g., m/z 463

      
       234) used to quantify the parent, ensuring 0% cross-reactivity  in validated MRM methods.
      
Experimental Protocols
Protocol 1: Synthesis & Isolation of the (R)-Acid Intermediate

Use this protocol to generate high-purity standard for cross-reactivity testing.

  • Starting Material: 5-Fluoro-2-methoxy-4-methylpyridine.

  • Lithiation: Treat with LiHMDS in THF at -78°C to generate the benzylic anion.

  • Alkylation: Add methyl iodide (MeI) to form the racemic ethyl derivative. Note: Asymmetric alkylation or subsequent resolution is required for the (R)-isomer.

  • Carboxylation: For the acid, treat the anion with CO₂ (dry ice).

  • Chiral Resolution:

    • Dissolve racemic acid in EtOH.

    • Add (S)-(-)-1-Phenylethylamine (0.5 eq).

    • Crystallize the diastereomeric salt (cool to 4°C for 12h).

    • Acidify salt with 1N HCl and extract with EtOAc.

    • QC: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, 90:10 Hex/IPA). Target >98% ee.

Protocol 2: Competitive Ligand Binding Assay (Cross-Reactivity)

Validates the affinity of the acid vs. the parent drug.

  • Cell Line: HEK293 stably expressing human MC4R.

  • Ligand: [¹²⁵I]-NDP-α-MSH (Radiolabeled agonist).

  • Competitors:

    • Positive Control: PF-07258669 (Parent).

    • Test Article: 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid.

  • Assay:

    • Incubate membranes with Ligand (0.05 nM) and increasing concentrations of Test Article (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 37°C.

    • Harvest on GF/B filters; wash 3x with ice-cold buffer.

    • Count radioactivity.

  • Analysis: Calculate

    
     and 
    
    
    
    .
    • Expected Result: Parent

      
       nM; Acid Metabolite 
      
      
      
      (Inactive).
Visualization of Signaling & Metabolism

The following diagram illustrates the metabolic pathway of PF-07258669 yielding the acid metabolite and the selectivity filter of the MC4R signaling pathway.

G Parent PF-07258669 (Active Drug) Metabolism Amide Hydrolysis (Liver/Plasma) Parent->Metabolism CYP/Esterase MC4R MC4R Receptor (Target) Parent->MC4R High Affinity (Antagonist) hERG hERG Channel (Off-Target) Parent->hERG Low Affinity (Optimized) Acid 2-(5-Fluoro-2-methoxypyridin-4-yl) propanoic acid (Inactive Metabolite) Metabolism->Acid Major Product Amine Spiro-Naphthyridine Amine Metabolism->Amine Co-Product Acid->MC4R No Binding (>10µM) Acid->hERG No Inhibition

Caption: Metabolic hydrolysis of PF-07258669 yields the inactive acid metabolite, which lacks affinity for the MC4R target and hERG channel, ensuring a clean safety profile.

References
  • Garnsey, M. R., et al. (2023).[1] "Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss." Journal of Medicinal Chemistry, 66(5), 3195–3211.[1]

  • Pfizer Inc. (2025).[2][3] "Clinical Trial NCT05113940: A Study of PF-07258669 In Healthy Adult Participants."[2] ClinicalTrials.gov.

  • National Center for Advancing Translational Sciences (NCATS). (2024). "PF-07258669 Entry." Inxight Drugs.

  • BLD Pharm. (2024). "Product Analysis: (R)-2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid (CAS 2381377-85-9)." BLDpharm Catalog.

Sources

Comparative

Benchmarking synthesis efficiency of pyridine carboxylic acids

Beyond Yield: A Multi-Dimensional Analysis of Oxidative Pathways The synthesis of pyridine carboxylic acids (PCAs)—specifically Picolinic acid (2-PA) , Nicotinic acid (3-PA/Niacin) , and Isonicotinic acid (4-PA) —is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Yield: A Multi-Dimensional Analysis of Oxidative Pathways

The synthesis of pyridine carboxylic acids (PCAs)—specifically Picolinic acid (2-PA) , Nicotinic acid (3-PA/Niacin) , and Isonicotinic acid (4-PA) —is a critical junction in the pharmaceutical supply chain. These moieties are not merely vitamins; they are the structural backbones for anti-tubercular drugs (Isoniazid), anti-diabetic agents, and crucial ligands in transition metal catalysis.

Historically, "efficiency" was synonymous with "isolated yield." Today, that definition is obsolete. In modern process chemistry, efficiency is a vector sum of Atom Economy (AE) , Environmental Factor (E-factor) , Selectivity , and Scalability .

This guide objectively compares the three dominant synthesis methodologies:

  • Heterogeneous Vapor-Phase Oxidation (VPO) – The industrial workhorse.

  • Biocatalytic Hydrolysis – The high-fidelity green standard.

  • Electrochemical Oxidation – The emerging electron-driven alternative.

Part 1: Comparative Efficiency Matrix

The following data aggregates industrial benchmarks and recent literature performance for the synthesis of Nicotinic Acid (3-PA) from 3-Methylpyridine (3-Picoline) or 3-Cyanopyridine.

MetricMethod A: Vapor-Phase Oxidation (VPO) Method B: Biocatalytic Hydrolysis Method C: Electrochemical Oxidation
Primary Precursor 3-Methylpyridine (3-Picoline)3-Cyanopyridine3-Methylpyridine
Catalyst System V₂O₅ / TiO₂ (Supported)Nitrilase (Rhodococcus rhodochrous J1)NHPI Mediator / PbO₂ or BDD Anode
Reaction Phase Gas-Solid (Heterogeneous)Liquid (Aqueous Buffer)Liquid (Electrolyte)
Temp / Pressure 250–350°C / Atmospheric25–40°C / Atmospheric25–60°C / Ambient
Isolated Yield 80–90%>99% 70–95%
Selectivity Moderate (Side products: Pyridine, CO₂)Perfect (100%) High (Voltage dependent)
E-Factor (kg waste/kg product) ~1.5 – 3.0 (Solvent/Purification dependent)< 0.5 (Water is main byproduct)~0.8 – 1.2 (Electrolyte recycling dependent)
Space-Time Yield High (Continuous Flow)Moderate (Batch/Fed-Batch)Low to Moderate
Major Bottleneck Heat dissipation & Catalyst deactivation (coking)Substrate inhibition & Enzyme stabilityElectrode fouling & Electricity cost

Part 2: Reaction Network & Mechanism Visualization

Understanding the efficiency losses requires visualizing the reaction pathways. In VPO, the danger is "over-oxidation" (burning the ring to CO₂). In Biocatalysis, the pathway is linear and protected.

ReactionPathways Picoline 3-Methylpyridine (Starting Material) Aldehyde Pyridine-3-carboxaldehyde (Intermediate) Picoline->Aldehyde VPO [O] Nitrile 3-Cyanopyridine Picoline->Nitrile Ammoxidation (+NH3, O2) Acid Nicotinic Acid (Target Product) Aldehyde->Acid VPO [O] CO2 CO2 + H2O (Over-oxidation Waste) Aldehyde->CO2 Deep Oxidation Acid->CO2 Thermal Degradation (>350°C) Nitrile->Acid Nitrilase (Direct Hydrolysis) Amide Nicotinamide (Byproduct) Nitrile->Amide Nitrile Hydratase (Unwanted Path) Amide->Acid Amidase

Caption: Comparative reaction pathways. Note the direct, high-fidelity route of Nitrilase (Green) versus the risk of over-oxidation in VPO (Red dashed).

Part 3: Deep Dive – Experimental Protocols

As a Senior Scientist, I have selected two contrasting protocols. The first represents the industrial baseline (VPO), and the second represents the modern efficiency standard (Biocatalysis).

Protocol A: Heterogeneous Catalytic Oxidation (VPO)

Best for: Continuous, large-scale production where thermal energy recovery is possible.

The Catalyst System: Success relies on the Vanadia-Titania (V₂O₅/TiO₂) system. Pure V₂O₅ is too active (burns product); TiO₂ (Anatase) acts as a support to disperse active sites and moderate redox potential.

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Impregnate TiO₂ (Anatase, surface area ~50 m²/g) with ammonium metavanadate solution.

    • Dope with promoters (e.g., Sb₂O₃ or P₂O₅) to suppress decarboxylation.

    • Calcination: 450°C for 4 hours in air flow. Critical: This establishes the V-O-Support interaction.

  • Reactor Setup:

    • Use a fixed-bed tubular reactor (stainless steel 316).

    • Pre-heat Zone: Essential to vaporize 3-picoline before it hits the catalyst bed to prevent liquid fouling.

  • Reaction Conditions:

    • Temperature: 320°C (Isothermal operation is vital; hotspots >350°C cause runaway combustion).

    • Molar Ratio: Air:Water:3-Picoline = 40:20:1.

    • Expert Insight: The addition of steam (water vapor) is non-negotiable. It facilitates desorption of the carboxylic acid from the catalyst surface, preventing site blocking.

  • Isolation:

    • Quench effluent gas in water scrubbers.

    • Adjust pH to the isoelectric point of Nicotinic Acid (pH 3.4) for crystallization.

Protocol B: Biocatalytic Hydrolysis (Green Standard)

Best for: High-purity requirements, "Green Label" products, and eliminating heavy metal contamination.

The Biocatalyst: Whole cells of Rhodococcus rhodochrous J1 containing hyper-induced Nitrilase . Unlike Nitrile Hydratase (which stops at the amide), Nitrilase performs a direct hydrolysis to the acid.

Step-by-Step Workflow:

  • Biocatalyst Preparation:

    • Cultivate R. rhodochrous J1 in medium supplemented with isovaleronitrile (inducer).

    • Harvest cells by centrifugation. Wash with 10 mM potassium phosphate buffer (pH 7.0).

    • Validation: Check activity.[1][2][3][4][5] Specific activity should be >50 U/mg dry cell weight.

  • Reaction Setup (Fed-Batch):

    • Vessel: Thermostated stirred tank reactor (STR).

    • Temperature: 30°C.

    • pH: Maintain at 7.5–8.0 using automatic titration (NaOH).

  • Substrate Feeding (The Critical Step):

    • Do not dump 3-cyanopyridine all at once. High concentrations (>150 mM) inhibit the enzyme.

    • Protocol: Continuous feeding or stepwise addition. Maintain substrate concentration <50 mM in the bulk liquid.

  • Downstream Processing:

    • Remove biomass via ultrafiltration (re-use cells if immobilized) or centrifugation.

    • Acidify filtrate to pH 3.4 with HCl.

    • Nicotinic acid precipitates as white needles (Purity >99.5%).

Part 4: Decision Logic for Process Selection

When should you choose Electrochemistry over Biocatalysis? Use this logic flow.

DecisionTree Start Select Synthesis Method Scale Production Scale? Start->Scale Purity Purity Requirement? Scale->Purity < 100 kg/batch Feedstock Feedstock Availability? Scale->Feedstock > 1 Ton/day Bio Method: Biocatalysis (High Selectivity, Low Waste) Purity->Bio Pharma (>99.5%) Electro Method: Electrochemical (Emerging, Clean Reagent) Purity->Electro Technical (>95%) VPO Method: Vapor Phase Oxidation (Continuous, Energy Intensive) Feedstock->VPO 3-Picoline (Cheap) Feedstock->Bio 3-Cyanopyridine

Caption: Strategic decision matrix for selecting the optimal synthesis route based on scale and purity.

Part 5: Senior Scientist’s Strategic Commentary

The "Hidden" Cost of VPO

While Vapor Phase Oxidation appears cheaper due to low raw material costs (3-picoline vs. 3-cyanopyridine), the downstream processing costs are often underestimated. The separation of unreacted picoline and the removal of tarry byproducts require energy-intensive distillation and recrystallization loops. In contrast, the biocatalytic route offers a "drop-in" purity; the precipitate often meets pharmacopeial standards with a simple water wash.

The Electrochemical Promise

Electrochemical oxidation using Boron-Doped Diamond (BDD) electrodes is the frontier. It avoids the heavy metal leaching associated with PbO₂ anodes. However, the limitation is currently current density .[3] To compete with VPO, electrochemical cells need to operate at >200 mA/cm² without significant electrode degradation. Use this method if your facility has access to cheap renewable energy, effectively decarbonizing the synthesis.

Safety Note on Nitric Acid

Older literature references liquid-phase oxidation using Nitric Acid (HNO₃). Avoid this method for new process development. The risk of thermal runaway and the cost of NOx abatement scrubbers make it economically and environmentally unviable compared to the methods detailed above.

References

  • Mathew, C. D., et al. (1988). "Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1." Journal of Bacteriology.

  • Taran, O. P., et al. (2023).[6] "Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide." Organic Process Research & Development.

  • Kulkarni, S., et al. (2014). "Heterogeneous catalytic oxidation of 2-picoline: Selectivity and Kinetics." Reaction Kinetics, Mechanisms and Catalysis.

  • Gong, Y., et al. (2023).[6] "Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase." Processes.

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.

Sources

Validation

In silico modeling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid binding

An In-Depth Comparative Guide to the In Silico Modeling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid Binding This guide provides a comprehensive comparison of computational methodologies for modeling the binding o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Silico Modeling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic Acid Binding

This guide provides a comprehensive comparison of computational methodologies for modeling the binding of the small molecule, 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, to a protein target. As the specific biological target for this compound is not publicly defined, we will utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 2GS2) as a representative and therapeutically relevant target for this methodological demonstration. Pyridine derivatives are a well-established class of kinase inhibitors, making EGFR an illustrative and rational choice for this comparative study.[1][2]

Our focus is not merely on the procedural steps but on the underlying scientific rationale, enabling researchers, scientists, and drug development professionals to make informed decisions when selecting and applying these powerful computational tools. We will compare two cornerstone techniques: the rapid, pose-predicting power of Molecular Docking and the dynamic, atomistic detail of Molecular Dynamics (MD) simulations.

Part 1: Foundational Principles: Target and Ligand Preparation

The axiom "garbage in, garbage out" is critically true in computational modeling. The accuracy of any in silico prediction is fundamentally dependent on the quality of the starting structures.

Protein Target Preparation: From Static Crystal to Dynamic Model

A crystal structure from the Protein Data Bank (PDB) is a static, averaged snapshot. It requires careful preparation to be computationally useful.[3] Using a known EGFR-inhibitor complex (PDB ID: 2GS2) as our starting point, we ensure the binding pocket is in a relevant, "inhibitor-bound" conformation.

Experimental Protocol: Receptor Preparation

  • Structure Acquisition: Download the PDB file (e.g., 2GS2) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential components. This includes water molecules, co-solvents, and any co-crystallized ligands. The rationale is to create a clean system focused solely on the protein and our ligand of interest. Water molecules in the active site can be critical, but for initial docking, they are often removed to simplify the calculation, with their influence being modeled later in MD simulations.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically 7.4). This step is critical as hydrogen bonds are a primary driver of protein-ligand recognition.[4] The protonation states of key acidic and basic residues (e.g., Histidine, Aspartate, Glutamate) in the binding site must be correctly assigned as they dictate the local electrostatic environment.

  • Structural Correction: Check for and repair any missing side chains or backbone atoms using tools like the "Clean Protein" functionality in BIOVIA Discovery Studio or similar modules in other software packages.[5]

  • File Format Conversion: The prepared protein is saved in a format required by the docking or MD software, such as PDBQT for AutoDock Vina.[6] This format includes atomic coordinates, partial charges (e.g., Kollman charges), and atom types.

Ligand Preparation: Defining the Interrogator

The small molecule, 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, must also be converted from a 2D representation to an energy-minimized 3D structure with appropriate chemical properties.

Experimental Protocol: Ligand Preparation

  • 3D Structure Generation: Convert the 2D chemical structure (e.g., from a SMILES string) into a 3D conformation using a tool like BIOVIA Discovery Studio or an online converter.[5][7]

  • Energy Minimization: Perform a geometry optimization using a suitable force field, such as Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF).[8] This step ensures the ligand has realistic bond lengths and angles and is in a low-energy conformational state, which is crucial because docking software primarily explores torsional freedom.[8]

  • Charge Calculation: Assign partial atomic charges. These are fundamental for calculating electrostatic interactions, a key component of binding energy. Methods like Gasteiger charges are commonly used for docking preparations.

  • Torsional Freedom Definition: Identify and define the rotatable bonds within the ligand. The docking algorithm will explore the conformational space by rotating these bonds to find the optimal binding pose.

  • File Format Conversion: Save the prepared ligand in the required format (e.g., PDBQT for Vina), which now includes the 3D coordinates, partial charges, and torsional tree information.

Part 2: Comparative Methodologies: Docking vs. Dynamics

Here, we compare two distinct yet complementary approaches to modeling the binding of our ligand to the EGFR active site.

Methodology A: Molecular Docking with AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation (pose) of one molecule to a second when bound to each other to form a stable complex.[9] It is primarily used for its speed in virtual screening and pose prediction. AutoDock Vina is a widely used open-source docking program known for its accuracy and performance.[10][11]

Core Principle: Vina uses a search algorithm (a Broyden–Fletcher–Goldfarb–Shanno-based method) to explore the conformational space of the ligand within a defined binding site (grid box). Each generated pose is evaluated by a scoring function that estimates the binding affinity in kcal/mol.[12]

Experimental Protocol: Docking with AutoDock Vina

  • Grid Box Definition: Define the search space for the docking calculation. This is typically a 3D box centered on the active site, identified from the co-crystallized ligand in our reference PDB (2GS2). The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[3][11]

  • Configuration File Creation: Prepare a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling the computational effort).[7]

  • Execution: Run the Vina executable from the command line, providing the configuration file as input.

  • Result Analysis: Vina outputs a file containing several predicted binding poses, ranked by their binding affinity scores. The log file contains the scores for each mode. Lower, more negative scores indicate a more favorable predicted binding affinity.[12]

Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProt Prepare Receptor (Add H, Assign Charges) PDB->PrepProt Ligand Ligand Structure (SMILES) PrepLig Prepare Ligand (3D Convert, Minimize) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Config Create conf.txt PrepLig->Config Grid->Config Vina Run AutoDock Vina Poses Ranked Binding Poses (Binding Affinity) Vina->Poses Config->Vina Visual Visualize Interactions (Discovery Studio / PyMOL) Poses->Visual

Caption: Workflow for a typical molecular docking experiment.

Methodology B: Molecular Dynamics (MD) Simulation with GROMACS

While docking provides a static prediction, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the explicit movement of atoms, solvent effects, and protein flexibility. GROMACS is a high-performance, open-source MD simulation package.[13]

Core Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules.[14] By simulating the system for a period (nanoseconds to microseconds), we can observe the stability of the binding pose, conformational changes, and the explicit interactions with surrounding water molecules.[15]

Experimental Protocol: MD Simulation with GROMACS

  • System Building:

    • Complex Formation: Create a complex of the protein and the best-ranked ligand pose from the docking experiment.

    • Force Field Selection: Choose a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to describe the potential energy of the system.[16] Force fields are the empirical functions and parameter sets used to calculate the forces between atoms.[16]

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). This is crucial for accurately modeling the solvent's contribution to binding.

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the system-building phase.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system for a short period (e.g., 100 ps) with constant Number of particles, Volume, and Temperature. This allows the solvent to relax around the solute while the protein and ligand are positionally restrained.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate further (e.g., 1 ns) with constant Number of particles, Pressure, and Temperature. This adjusts the system density to the correct value. Positional restraints on the protein are gradually released during this phase.[17]

  • Production MD: Run the simulation for the desired length of time (e.g., 100 ns) without any restraints. Trajectory data (atomic positions over time) are saved at regular intervals.[18]

  • Analysis: Analyze the resulting trajectory to understand the dynamic behavior of the complex.

Workflow for Molecular Dynamics Simulation

G cluster_setup System Setup cluster_run Simulation Run cluster_analysis Trajectory Analysis DockPose Docked Protein-Ligand Complex ForceField Assign Force Field (CHARMM36m, CGenFF) DockPose->ForceField Solvate Solvate with Water (Periodic Box) ForceField->Solvate AddIons Add Neutralizing Ions Solvate->AddIons Min Energy Minimization AddIons->Min NVT NVT Equilibration (Constant Volume) Min->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod RMSD RMSD (Stability) Prod->RMSD RMSF RMSF (Flexibility) Prod->RMSF HBond Interaction Analysis (H-Bonds, etc.) Prod->HBond

Caption: Workflow for a protein-ligand MD simulation.

Part 3: Data Interpretation and Comparative Analysis

The output from docking and MD are fundamentally different and answer distinct scientific questions.

Interpreting Docking Results

The primary outputs are the binding pose and the binding affinity score .

  • Binding Pose Analysis: The top-ranked poses should be visually inspected. A plausible pose will exhibit chemically sensible interactions with key active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[19] Tools like BIOVIA Discovery Studio Visualizer or PyMOL are excellent for this analysis.[20][21] For our EGFR example, key interactions would be expected with residues like Met793 (the "gatekeeper") and the hinge region.

  • Binding Affinity Score: This value (e.g., -9.5 kcal/mol) is an estimation of binding free energy. It is most powerful when used for relative ranking of different ligands against the same target, rather than as an absolute predictor of potency.

Interpreting MD Simulation Results

MD analysis focuses on the dynamic stability and properties of the complex over time.

  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the ligand and protein backbone over time indicates stability. A stable, converging RMSD for the ligand suggests it has found a stable binding mode.[22] A large, fluctuating RMSD may indicate an unstable binding pose.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the protein. One can observe if ligand binding reduces the flexibility of certain loops in or near the active site.

  • Interaction Analysis: The trajectory can be analyzed to determine the percentage of simulation time specific interactions (like hydrogen bonds) are maintained. This provides a more rigorous assessment of interaction importance than the static view from docking.[22]

Head-to-Head Comparison

The choice between molecular docking and MD simulation depends on the research goal and available computational resources.

FeatureMolecular Docking (AutoDock Vina)Molecular Dynamics (GROMACS)
Primary Output Ranked binding poses and affinity scores.A trajectory of atomic motion over time.
Computational Cost Low (minutes to hours per ligand).High (days to weeks per system).
Treatment of Flexibility Ligand is flexible; receptor is typically rigid.Both ligand and receptor are fully flexible.
Solvent Model Implicit (approximated).Explicit (individual water molecules are simulated).
Key Application High-throughput virtual screening, initial pose prediction.Binding stability analysis, mechanism of binding, free energy calculations.
Primary Strength Speed and ability to screen millions of compounds.Atomistic detail and dynamic realism.
Primary Limitation Static snapshot, scoring functions are approximations.Computationally expensive, results depend on force field accuracy and simulation time.

Conclusion and Recommendations

Neither molecular docking nor MD simulation is universally superior; they are complementary tools that should be used strategically.

  • For high-throughput virtual screening to identify potential hits from a large library, molecular docking is the undisputed method of choice due to its speed.

  • To validate a docking pose and understand the dynamic stability of a high-priority ligand, a subsequent MD simulation is the logical and necessary next step. An unstable pose in MD is a significant red flag, even if the initial docking score was favorable.

  • To study the mechanism of binding/unbinding or to investigate the effects of mutations on ligand binding, the detailed, dynamic information from MD simulations is required.

For the in silico characterization of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, a robust workflow would involve using AutoDock Vina to predict the most likely binding pose within the EGFR active site. This top-ranked pose would then serve as the starting structure for a 100-nanosecond (or longer) MD simulation using GROMACS to confirm the stability of the predicted interactions and to gain a deeper, more physically realistic understanding of its binding dynamics. This integrated approach leverages the speed of docking and the accuracy of dynamics, providing a higher-confidence model of the molecular recognition event.

References

  • Rossi, A. R.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024).
  • Lee, T. S., et al. (2020). Force fields for small molecules. Methods in Molecular Biology.
  • Schlitter, J., et al. (2002). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal.
  • MDsim360. Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.
  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex: Analyzing Protein-Ligand Interactions and Ligand Dynamics.
  • Wang, J., et al. (2023). Can molecular dynamics simulations improve predictions of protein-ligand binding affinity with machine learning?.
  • Lemkul, J. A. GROMACS Tutorials.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Kumar, A., & Singh, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • ScotChem. Force Fields.
  • Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking.
  • Predicting Protein–Ligand Binding and Unbinding Kinetics with Biased MD Simulations and Coarse-Graining of Dynamics: Current State and Challenges.
  • Rani, R., et al. (2022). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Molecular Biosciences.
  • Jorgensen, W. L., & Damm, W. (2000).
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • Park, H., et al. (2020). Learning a force field from small-molecule crystal lattice predictions enables consistent sub-Angstrom protein-ligand docking. bioRxiv.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Eagon, S. Vina Docking Tutorial.
  • Molelixr Informatics. (2023). 7 Expert Tips for Perfect Molecular Docking. YouTube.
  • Alonso, H., et al. (2006). Combining docking and molecular dynamic simulations in drug design. Medicinal Research Reviews. [Link]

  • Guest, E. E. (2022). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Dassault Systèmes. BIOVIA Discovery Studio Visualizer.
  • Jamzad, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Analytical & Pharmaceutical Research.
  • CUTM Courseware. To perform molecular docking to predict the interaction energy between molecules (BIOVIA's DISCOVERY STUDIO).
  • Baroroh, U. Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer.
  • Mfotie Njoya, E., et al. (2023). Visualization of protein–ligand interactions using BIOVIA-DSV software.
  • Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer?.
  • Kumar, A., et al. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • Best Practices in Docking and Activity Prediction. (2026).
  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
  • El-Naggar, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules.
  • El-Gazzar, M. G., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bhati, A., et al. (2022). an in silico study. Termedia.
  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega.

Sources

Comparative

Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyridines in Medicinal Chemistry

Executive Summary: The "Fluorine Scan" in Heterocyclic Optimization In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 20% of known pharmaceuticals. However, the native pyridine ring of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Heterocyclic Optimization

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 20% of known pharmaceuticals. However, the native pyridine ring often suffers from high metabolic liability (N-oxidation) and suboptimal lipophilicity. The strategic introduction of fluorine—a "bioisostere" of hydrogen with extreme electronegativity—profoundly alters the physicochemical and pharmacokinetic profile of the pyridine core without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

This guide provides a technical comparison of native pyridines versus their fluorinated counterparts (2-F, 3-F, and poly-fluorinated variants), focusing on acid-base dissociation (


), lipophilicity (LogD), and metabolic stability.

Physicochemical Profiling: The Fluorine Effect[1][2][3][4][5]

The most immediate impact of fluorination on the pyridine ring is the modulation of basicity and lipophilicity. This is governed by the inductive electron-withdrawing effect (-I) of fluorine.

Basicity Modulation ( )

Native pyridine is a weak base (


). Nitrogen lone pair availability is critical for solubility and binding interactions (e.g., H-bond accepting).
  • 2-Fluoropyridine: The fluorine atom at the

    
    -position exerts a massive inductive pull, dramatically lowering the electron density on the nitrogen. This renders the molecule non-basic (
    
    
    
    ), effectively preventing protonation at physiological pH.
  • 3-Fluoropyridine: The effect is attenuated by distance, resulting in a moderate reduction in basicity (

    
    ).
    
Lipophilicity (LogP/LogD)

While fluorine is generally viewed as lipophilic, its effect on pyridine is nuanced by "polar hydrophobicity."

  • Dipole Moments: In 2-fluoropyridine, the C-F bond dipole opposes the ring dipole, reducing the net molecular dipole moment compared to pyridine. This often results in lower polarity and higher permeability than predicted by LogP alone.

  • Hydrophobic Surface: Replacing H with F increases the hydrophobic surface area, generally increasing LogD, which facilitates membrane permeability but may reduce solubility.

Comparative Data Table
PropertyPyridine (Native)2-Fluoropyridine3-Fluoropyridine2,6-DifluoropyridineImpact on Drug Design

(Conj. Acid)
5.23-0.442.97~ -2.52-F eliminates basicity (good for permeability, bad for solubility). 3-F tunes

to reduce lysosomal trapping.
LogP (Oct/Water) 0.651.121.301.65Fluorination increases lipophilicity; useful for improving BBB penetration.
H-Bond Acceptor StrongWeakModerateVery Weak2-F reduces desolvation penalty but weakens H-bonds to target proteins.
C-F Bond Energy N/A115 kcal/mol110 kcal/mol115 kcal/molHigh stability; C-F bond is rarely cleaved metabolically.

Key Insight: The 2-position is the "switch" for basicity. If your lead compound is too basic (causing hERG toxicity or phospholipidosis), introducing a fluorine at C2 is a validated strategy to drop


 by >5 units.

Metabolic Stability: Blocking the "Soft Spots"

Native pyridine is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

  • N-Oxidation: The nitrogen lone pair is a primary site for oxidation.

  • C-Oxidation: The electron-deficient ring is prone to nucleophilic attack by metabolic enzymes (e.g., Aldehyde Oxidase) at the 2- and 4-positions.

The Fluorine Blockade: Replacing hydrogen with fluorine blocks these metabolic pathways due to the strength of the C-F bond and the steric protection it offers.

Mechanism of Action: Metabolic Shunting

The following diagram illustrates how fluorination prevents the formation of unstable metabolites (N-oxides and Pyridones).

MetabolicPathways Pyridine Native Pyridine (High Liability) NOxide Pyridine-N-Oxide (Polar Metabolite) Pyridine->NOxide CYP450 (N-Oxidation) Pyridone 2-Pyridone (Oxidized Ring) Pyridine->Pyridone Aldehyde Oxidase (Nucleophilic Attack) F_Pyridine 2-Fluoropyridine (Metabolically Stable) F_Pyridine->NOxide Blocked by Low Basicity F_Pyridine->Pyridone Blocked by C-F Bond Strength Systemic Sustained Exposure (Improved Half-life) F_Pyridine->Systemic Metabolic Stability Excretion Rapid Clearance NOxide->Excretion Pyridone->Excretion

Figure 1: Comparative metabolic fate. Native pyridine undergoes rapid oxidation, while 2-fluoropyridine resists both N-oxidation (due to low basicity) and C-oxidation (C-F bond stability).

Synthetic Accessibility: Decision Matrix

Synthesizing fluorinated pyridines requires distinct strategies depending on the position of the fluorine atom. The electron-deficient nature of pyridine makes Nucleophilic Aromatic Substitution (


)  the dominant method for 2- and 4-positions, while Electrophilic Fluorination  is required for the 3-position.
Synthesis Workflow

SynthesisDecision Target Target: Fluorinated Pyridine Position Where is the Fluorine? Target->Position Pos24 Ortho (2) or Para (4) Position->Pos24 Pos3 Meta (3) Position->Pos3 Substrate24 Precursor: Chloro- or Nitropyridine Pos24->Substrate24 Substrate3 Precursor: 3-Bromopyridine (via Metal-Halogen Exchange) Pos3->Substrate3 MethodSNAr Method: Nucleophilic Substitution (SNAr) Reagents: KF, CsF, TBAF Solvent: DMSO/DMF MethodElec Method: Electrophilic Fluorination Reagents: Selectfluor, NFSI Precursor: Lithiated Pyridine or Boronic Acid Substrate24->MethodSNAr Halex Reaction Substrate3->MethodElec Directed Lithiation

Figure 2: Synthetic decision tree. Ortho/Para fluorination leverages the ring's electron deficiency (


), while Meta fluorination requires organometallic intermediates.

Experimental Protocol: In Vitro Microsomal Stability Assay

To validate the performance improvement of a fluorinated analog, a comparative intrinsic clearance (


) assay using liver microsomes is the industry standard.
Objective

Determine the metabolic half-life (


) of Pyridine-Drug-X vs. 2-Fluoro-Pyridine-Drug-X.
Materials
  • Test Compounds: 10 mM stock in DMSO.

  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final concentration 1

    
    M) to the microsomal mix. Note: Low concentration prevents enzyme saturation.
    
  • Start Reaction: Add NADPH regenerating system to initiate metabolism.

  • Sampling: At time points

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Acetonitrile (Quench Solution) to stop the reaction and precipitate proteins.
    
  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak area ratio.

Data Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Success Criteria: A successful fluorination strategy typically reduces


 by >50% compared to the non-fluorinated parent.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Scott, J. S., et al. (2012). Pyridines as replacements for phenyl groups in drug discovery. MedChemComm, 3, 645-651. Link

  • Kuglstatter, A., et al. (2011). Structural basis for the specific inhibition of the kinase PDK1 by fluorine-containing molecules. Angewandte Chemie, 50(7), 1705-1709. Link

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, a chiral carboxylic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification and purity assessment of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid, a chiral carboxylic acid derivative of potential interest in pharmaceutical development. The principles and experimental designs discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are illustrated with practical examples and comparative data to aid researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures.[1][2][3][4]

Introduction: The Criticality of Method Validation

The compound 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid possesses a chiral center, making the control of its enantiomeric purity as crucial as its chemical purity. An analytical method is not merely a procedure; it is a system of measurements that must be proven "fit for purpose." Method validation provides documented evidence that the analytical procedure is suitable for its intended use, ensuring the reliability, consistency, and accuracy of the data generated.[5][6] This is paramount for regulatory submissions and for making informed decisions throughout the drug development lifecycle.

This guide will compare and contrast potential analytical techniques and provide a detailed roadmap for their validation.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds like 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid.[7] Gas Chromatography (GC) could be considered, but would likely require derivatization to improve the volatility of the carboxylic acid, adding complexity to the sample preparation. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative for chiral separations, often offering faster analysis times.[8]

For the purpose of this guide, we will focus on the validation of a chiral Reverse-Phase HPLC (RP-HPLC) method, as it is a widely accessible and versatile technique.

The Validation Workflow: A Step-by-Step Approach

A typical validation workflow for an analytical method follows a logical progression, ensuring that each performance characteristic is thoroughly evaluated.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Chiral_Separation cluster_0 Chiral HPLC Method cluster_1 Separated Enantiomers CSP Chiral Stationary Phase Enantiomer1 (R)-Enantiomer CSP->Enantiomer1 Differential Interaction Enantiomer2 (S)-Enantiomer CSP->Enantiomer2 Differential Interaction MobilePhase Optimized Mobile Phase MobilePhase->CSP Analyte Racemic Mixture of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid Analyte->CSP

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

Comprehensive Safety Protocol: Handling 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid This document provides a detailed operational and safety guide for the handling and disposal of 2-(5-Fluoro-2-methoxypyridin-4-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid

This document provides a detailed operational and safety guide for the handling and disposal of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid. As a novel compound, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a rigorous, first-principles hazard analysis based on the compound's constituent chemical moieties: a fluorinated pyridine ring and a propanoic acid side chain. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Analysis & Compound Profile

A thorough risk assessment is the foundation of safe laboratory practice. The structure of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid presents a combination of hazards that must be addressed through a multi-layered approach to personal protective equipment (PPE) and handling procedures.

  • Pyridine Moiety : The core structure is a pyridine derivative. Pyridine and its analogues are known for their pungent, unpleasant odor and potential for toxicity.[1] They can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing symptoms like dizziness, headaches, nausea, and respiratory irritation.[1][2]

  • Propanoic Acid Moiety : The carboxylic acid group classifies the compound as an acid. Propanoic acid and similar short-chain carboxylic acids are corrosive and can cause severe skin burns and serious eye damage.[3][4][5][6][7][8] Vapors can also cause respiratory irritation.[6][7]

  • Fluorination (Halogenated Compound) : The fluorine atom designates this as a halogenated organic compound. This is a critical consideration for waste disposal, as halogenated and non-halogenated waste streams must be kept separate.[9][10][11][12] Furthermore, thermal decomposition of halogenated compounds can release highly toxic and corrosive gases.

Based on this analysis, the compound should be treated as corrosive, toxic, and an irritant to the skin, eyes, and respiratory system.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on mitigating the identified hazards from the compound's functional groups.

Body Area Required PPE Rationale and Specifications
Eyes / Face Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are required to protect against splashes from the corrosive liquid.[3] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential.
Hands Nitrile or Neoprene Gloves (Double-Gloved)Pyridine and its derivatives can penetrate standard latex gloves.[1] Nitrile or neoprene gloves provide superior chemical resistance.[1] Double-gloving is recommended to protect against tears and to allow for safe removal of the outer glove if contamination occurs. Check glove integrity before and during use.
Body Chemical-Resistant Laboratory Coat & ApronA fully-buttoned lab coat is the minimum requirement.[1][13] For procedures involving significant quantities or splash risks, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against this potentially corrosive compound.[14]
Respiratory Use Within a Certified Chemical Fume HoodAll handling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid must be performed inside a properly functioning and certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1][2][9][13] A respirator may be required for spill cleanup outside of a hood, based on site-specific emergency procedures.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and procedural steps outline the mandatory sequence for handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A Step 1: Risk Assessment Review this guide & available data. Locate nearest safety shower & eyewash. B Step 2: Engineering Controls Verify chemical fume hood is certified and airflow is correct. A->B Proceed C Step 3: Don PPE Follow detailed protocol in Table 1. Check glove integrity. B->C Proceed D Step 4: Chemical Handling Work exclusively within fume hood. Keep containers tightly closed when not in use. C->D Begin Work E Step 5: Decontamination Clean work surfaces. Decontaminate equipment. D->E Work Complete F Step 6: Waste Disposal Segregate as Halogenated Organic Waste. Label container correctly. E->F Proceed G Step 7: Doff PPE Remove PPE in correct order to avoid cross-contamination. F->G Proceed

Caption: Workflow for Safe Handling of 2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid.

Step-by-Step Handling Protocol:
  • Preparation :

    • Before beginning any work, ensure the location of the nearest emergency eyewash station and safety shower is known.

    • Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.[2]

    • Don all required PPE as specified in the table above. Pay close attention to glove selection and integrity.[1][2]

  • Handling :

    • Conduct all manipulations of the compound, including weighing and solution preparation, inside a chemical fume hood.[1][9][13]

    • Keep all containers of the chemical tightly sealed when not in use to minimize the release of vapors.[1][15]

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[16]

  • Spill Management :

    • In the event of a small spill inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2][17]

    • Carefully sweep the absorbent material into a designated, sealable container for hazardous waste.[16][17]

    • For larger spills, evacuate the area and follow your institution's emergency response procedures.[11]

Decontamination and Waste Disposal Plan

Proper disposal is a legal and ethical requirement, governed by regulations from bodies like the EPA and OSHA.[18]

Decontamination:
  • Wipe down all contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Any materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.

Waste Disposal Protocol:
  • Segregation is Key : This compound is a halogenated organic acid . It must NOT be mixed with non-halogenated waste.[10][12]

  • Waste Container : All waste containing this compound (including rinsates and contaminated solids) must be collected in a designated "Halogenated Organic Waste" container.[9][11]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "2-(5-Fluoro-2-methoxypyridin-4-yl)propanoic acid" must be listed as a component.[11][19] Do not use abbreviations.

  • Storage : Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area within the lab.

  • Disposal Request : Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount of this chemical down the drain.[9]

Emergency First Aid Procedures

In case of exposure, immediate action is required.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][5][6] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes.[1][5][18] Seek immediate medical attention as corrosive injuries can be severe.[3]
Inhalation Move the individual to fresh air immediately.[5][17] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water and drink plenty of water.[14][17] Seek immediate medical attention.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf. NIH. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP. [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group - University of Illinois Urbana-Champaign. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Eau Claire. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • Propionic acid Safety Data Sheet. Penta chemicals. [Link]

  • Safety Data Sheet - 3-(4-Fluorophenoxy)propionic acid. Angene Chemical. [Link]

  • Hazardous Substance Fact Sheet - Propionic Acid. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET - Propionic acid. Fisher Scientific. [Link]

Sources

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